Ethyl 3-acetylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGDCLCPJJWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461579 | |
| Record name | Ethyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37847-24-8 | |
| Record name | Ethyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 3-acetylbenzoate (CAS 37847-24-8)
A Divergent Scaffold for Chiral Pharmacophores and Heterocyclic Synthesis
Part 1: Executive Summary & Chemical Identity
Ethyl 3-acetylbenzoate (CAS 37847-24-8) is a bifunctional aromatic building block characterized by two reactive centers: a meta-positioned acetyl group (ketone) and an ethyl ester. Its strategic value in drug development lies in its "divergent utility." The ketone moiety serves as a handle for asymmetric reduction (generating chiral benzylic alcohols) or alpha-functionalization (leading to heterocycles), while the ester provides a stable anchor for further coupling or solubility modulation.
Recent patent literature identifies this compound as a key intermediate in the synthesis of PDE2 inhibitors (neurodegenerative therapeutics) and Kappa Opioid Receptor (KOR) agonists (pain management), validating its role in modern medicinal chemistry.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 37847-24-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Clear, colorless to pale yellow liquid (may solidify at low temp) |
| Boiling Point | ~306 °C (760 mmHg); ~140-145 °C (high vacuum) |
| Density | 1.096 g/cm³ |
| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO; Insoluble in water |
| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.) |
Part 2: Synthetic Utility & Mechanistic Pathways
The utility of this compound stems from the orthogonal reactivity of its functional groups. The ester is generally preserved while the acetyl group undergoes transformation.
The "Hub" Concept: Divergent Synthesis
The following diagram illustrates how this single core differentiates into three distinct pharmacophore classes:
Figure 1: Divergent synthetic pathways from the this compound core.[1]
Part 3: Experimental Protocols
Core Synthesis: Fischer Esterification
Objective: Scalable synthesis of this compound from 3-acetylbenzoic acid. Rationale: Acid-catalyzed esterification is preferred over acyl chloride coupling for this substrate to avoid side reactions with the ketone (e.g., enolization/chlorination) and to minimize cost.
Reagents:
-
3-Acetylbenzoic acid (1.0 eq)
-
Ethanol (Absolute, excess as solvent)[1]
-
Sulfuric acid (H₂SO₄, catalytic, 0.1 eq)[1]
Workflow:
-
Dissolution: Charge a round-bottom flask with 3-acetylbenzoic acid and Ethanol (10 volumes).
-
Catalysis: Add concentrated H₂SO₄ dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Workup: Cool to RT. Concentrate in vacuo to remove excess ethanol.
-
Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the product as a pale yellow oil.
Advanced Application: Synthesis of α-Bromo Intermediate
Context: This protocol is adapted from patent WO2013131408 (KOR Agonists) [1]. The α-bromination is the critical first step in building heterocyclic drugs (e.g., thiazoles) via the Hantzsch synthesis.[1]
Reagents:
-
Phenyltrimethylammonium tribromide (PTAP) (1.02 eq)
-
MTBE (Methyl tert-butyl ether) (Solvent)
Protocol:
-
Preparation: Dissolve this compound (e.g., 48 g, 250 mmol) in MTBE (600 mL) in a reactor.
-
Addition: Cool the solution to 0°C. Add PTAP (95.9 g, 255 mmol) portion-wise to control the exotherm.
-
Mechanism Note: PTAP is a solid source of bromine that avoids the handling of hazardous liquid Br₂ and provides higher regioselectivity for the alpha-position over ring bromination.
-
-
Reaction: Stir at 0°C for 1.5 hours. The orange color of the reagent will fade as bromine is consumed.
-
Quench: Wash the mixture with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy any residual active bromine.
-
Extraction: Wash with water and brine. Dry organic layer over anhydrous Na₂SO₄.[6]
-
Concentration: Evaporate solvent under vacuum.
-
Result: The crude α-bromo ketone is obtained, ready for immediate coupling with thioamides or amidines.
Part 4: Critical Application - Trifluoromethylation
Context: Fluorine introduction is a key strategy to block metabolic hot-spots (CYP450 oxidation). The reaction of this compound with the Ruppert-Prakash reagent generates a tertiary trifluoromethyl alcohol [2].
Mechanism: The fluoride ion (from CsF) initiates the reaction by attacking the silicon of TMSCF₃, releasing a naked CF₃⁻ nucleophile which attacks the ketone carbonyl.[1]
Figure 2: Mechanistic flow of the Ruppert-Prakash trifluoromethylation.
Protocol Summary:
-
Dissolve this compound in dry THF.
-
Add TMSCF₃ (1.2 eq) and catalytic CsF (0.1 eq) at 0°C.
-
Stir at RT for 2 hours.
Part 5: Safety & Handling (SDS Summary)
-
GHS Classification: Warning.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ester is stable, but the ketone can be sensitive to strong oxidizers.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Substituted Heterocyclic Acetamides as Kappa Opioid Receptor (KOR) Agonists. Source: WO Patent 2013/131408 A1. Context: Describes the use of this compound and its conversion via PTAP bromination. Link:
-
Hydroxyl Purine Compounds and Applications Thereof (PDE2 Inhibitors). Source: WO Patent 2016/054971 A1. Context: Details the trifluoromethylation of this compound using TMSCF3. Link:
-
This compound Compound Summary. Source: PubChem CID 11298463. Context: Physicochemical properties and safety data.[9][2][10] Link:
Sources
- 1. CN105566324A - Hydroxypurine compounds and their applications - Google Patents [patents.google.com]
- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 3. WO2016054971A1 - Hydroxyl purine compounds and applications thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C11H12O3 | CID 11298463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]
Ethyl 3-acetylbenzoate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-acetylbenzoate
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to offer a deep dive into the causality behind experimental choices in modern analytical chemistry. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and both Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, we present a self-validating workflow that confirms the molecular structure with a high degree of confidence. Each section details the theoretical underpinnings of the technique, provides field-proven experimental protocols, and culminates in a thorough interpretation of the resulting data. The guide is grounded in authoritative references and emphasizes the synergy between different analytical methods for unambiguous structural confirmation.
Introduction to this compound
This compound is an organic compound featuring both an ester and a ketone functional group attached to a benzene ring in a meta-substitution pattern. A comprehensive understanding of its structure is foundational for its use in chemical synthesis and research. The process of structure elucidation is not merely an academic exercise but a critical quality control step to ensure compound identity and purity.
Chemical Identity and Properties
Before embarking on spectroscopic analysis, a summary of the known physical and chemical properties of the target compound provides a baseline for verification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 37847-24-8 | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 97-99 °C at 0.3 mmHg | [5] |
Synthesis Overview: A Contextual Framework
This compound is typically synthesized via the esterification of 3-acetylbenzoic acid with ethanol. The most common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst.
Reaction: 3-acetylbenzoic acid + ethanol ⇌ this compound + water
Understanding the synthesis is crucial as it informs potential side-products and impurities that could interfere with spectroscopic analysis. For instance, incomplete reaction could leave starting material (3-acetylbenzoic acid), while side reactions could produce other esters or ethers.
A Multi-technique Approach to Structure Elucidation
The core of structural elucidation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data provide a self-validating system that confirms the final structure.
Overall Workflow
Caption: Workflow for Spectroscopic Structure Elucidation.
Mass Spectrometry (MS)
Mass spectrometry is the first port of call for determining the molecular weight and formula of an unknown compound. For this compound, Electron Ionization (EI) is a common technique.
Principle of Electron Ionization MS
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺•) and its fragments are detected, providing a distinct mass spectrum. The molecular ion peak confirms the molecular weight of the compound.[6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from 50°C to 250°C at 10°C/min to ensure separation from any impurities.
-
MS Analysis: Set the mass spectrometer to scan a range of m/z 40-400. The ion source temperature is typically set to 230°C and the electron energy to 70 eV.
Data Interpretation: Molecular Ion and Fragmentation
The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural clues.
| m/z | Proposed Fragment | Formula | Significance |
| 192 | [M]⁺• | [C₁₁H₁₂O₃]⁺• | Molecular Ion Peak |
| 177 | [M - CH₃]⁺ | [C₁₀H₉O₃]⁺ | Loss of the acetyl methyl group. |
| 149 | [M - OC₂H₅]⁺ | [C₉H₉O₂]⁺ | Loss of the ethoxy radical from the ester. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation, a strong indicator of the acetyl group. |
Data derived from spectral information available on PubChem.[3]
The presence of the molecular ion at m/z 192 confirms the molecular weight of 192.21 g/mol .[3] The key fragments at m/z 177, 149, and 43 are highly characteristic of the proposed structure, validating the presence of both the ethyl ester and acetyl functionalities.
Caption: Key Fragmentation Pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for the rapid identification of functional groups.
Principle of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the types of bonds and, by extension, the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation
The IR spectrum of this compound is characterized by strong absorptions from its two carbonyl groups and other key bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2850-2980 | C-H stretch | Aliphatic (ethyl & methyl) |
| ~1720 | C=O stretch | Ester Carbonyl |
| ~1685 | C=O stretch | Ketone Carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1280, ~1100 | C-O stretch | Ester |
Reference ranges are standard for these functional groups.
The key diagnostic feature is the presence of two distinct carbonyl peaks. The ester C=O typically appears at a higher frequency (~1720 cm⁻¹) than the aromatic ketone C=O (~1685 cm⁻¹). This observation is a cornerstone of the structure elucidation, confirming the presence of both required functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Caption: Structure of this compound with Proton Labeling.
¹H NMR Spectroscopy
¹H NMR spectroscopy reveals the chemical environment, number, and connectivity of protons in a molecule.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
The ¹H NMR spectrum provides a unique fingerprint for the molecule.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~1.42 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| H-b | ~4.41 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| H-c | ~2.65 | Singlet (s) | 3H | -CO-CH₃ |
| H-d,e,f,g | ~7.50-8.50 | Multiplets (m) | 4H | Aromatic Protons |
Predicted chemical shifts based on analogous structures like ethyl benzoate and ethyl 3-methylbenzoate.[4][7]
Causality behind Assignments:
-
Ethyl Group: The triplet at ~1.42 ppm (3H) and the quartet at ~4.41 ppm (2H) are characteristic of an ethyl group attached to an electronegative atom (oxygen). The triplet arises from coupling to the two protons of the adjacent CH₂ group, and the quartet from coupling to the three protons of the CH₃ group (n+1 rule).
-
Acetyl Group: The singlet at ~2.65 ppm integrating to 3H is indicative of a methyl group with no adjacent protons, consistent with an acetyl group.
-
Aromatic Protons: The complex multiplets in the downfield region (~7.5-8.5 ppm) are characteristic of protons on a substituted benzene ring. The meta-substitution pattern leads to four distinct signals that often overlap.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 101 MHz (for a 400 MHz instrument) spectrometer. A typical acquisition involves a 45° pulse angle, a 2-second relaxation delay, and the accumulation of over 1024 scans.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~197 | C=O | Ketone Carbonyl |
| ~165 | C=O | Ester Carbonyl |
| ~128-138 | 4 signals | Aromatic CH |
| ~131, ~137 | 2 signals | Aromatic Quaternary C |
| ~61 | -O-C H₂-CH₃ | Methylene carbon attached to oxygen |
| ~26 | -CO-C H₃ | Acetyl methyl carbon |
| ~14 | -O-CH₂-C H₃ | Ethyl methyl carbon |
Predicted chemical shifts based on data for ethyl benzoate and benzoic acid.[8][9]
Key Insights:
-
Carbonyl Carbons: The two signals in the far downfield region (~197 and ~165 ppm) are unambiguous evidence of two different carbonyl carbons, confirming the IR data. Ketone carbonyls are typically more deshielded than ester carbonyls.
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the meta-substituted benzene ring (four CH and two quaternary), confirming the substitution pattern.
-
Aliphatic Carbons: The three signals at ~61, ~26, and ~14 ppm correspond to the three aliphatic carbons of the molecule.
Data Synthesis and Final Structure Confirmation
The structure of this compound is confirmed by the convergence of all spectroscopic data:
-
MS establishes the correct molecular formula (C₁₁H₁₂O₃) and weight (192.21 g/mol ), with fragmentation patterns supporting the presence of acetyl and ethoxy groups.[3]
-
IR confirms the presence of two distinct carbonyl functional groups (ester and ketone) and the aromatic ring.
-
¹H NMR validates the presence and connectivity of the ethyl group, the acetyl methyl group, and the four aromatic protons, consistent with a disubstituted benzene ring.
-
¹³C NMR confirms the total carbon count (11) and the presence of all key carbon environments: two carbonyls, six aromatic carbons (confirming the disubstitution), and three aliphatic carbons.
This collective, self-validating evidence provides an unambiguous elucidation of the structure as this compound.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
CIBTech. (n.d.). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst under the Condition of Microwave Heating. Journal of Chemical and Biological Sciences. Retrieved from [Link]
- Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.
-
National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem Compound Database. Retrieved from [Link]
-
Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-acetylbenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
Filo. (2025, March 24). The { } ^ { 13 } C NMR spectrum for ethyl benzo.... Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). Useful Patterns for Structure Elucidation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
Sources
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- 4. Ethyl 3-methylbenzoate | 120-33-2 [chemicalbook.com]
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- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-acetylbenzoate
Introduction
Ethyl 3-acetylbenzoate is a disubstituted aromatic compound containing both an ester and a ketone functional group. This unique arrangement of electron-withdrawing groups on the benzene ring makes it a valuable intermediate in organic synthesis and a target for structural elucidation studies. A comprehensive understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and supported by experimental evidence where available.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name this compound and molecular formula C₁₁H₁₂O₃, is presented below.[1] The molecule possesses a molecular weight of 192.21 g/mol .[1] Key structural features that dictate its spectroscopic behavior include:
-
An ethyl ester group (-COOCH₂CH₃): This will give rise to characteristic signals in both ¹H and ¹³C NMR spectra, as well as a strong carbonyl absorption in the IR spectrum.
-
An acetyl group (-COCH₃): The methyl protons and the carbonyl carbon of the ketone will have distinct spectroscopic signatures.
-
A meta-substituted benzene ring: The substitution pattern will determine the coupling patterns observed in the aromatic region of the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: A Predicted Analysis
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~8.25 | s | 1H | H-2 | This proton is ortho to the electron-withdrawing ester group and para to the acetyl group, leading to significant deshielding. Its multiplicity is a singlet due to minimal coupling with adjacent protons. |
| ~8.15 | d | 1H | H-4 | This proton is ortho to the acetyl group and is deshielded. It will appear as a doublet due to coupling with H-5. |
| ~7.95 | d | 1H | H-6 | This proton is also ortho to the ester group and will be deshielded, appearing as a doublet due to coupling with H-5. |
| ~7.50 | t | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet. It is the most shielded of the aromatic protons. |
| 4.41 | q | 2H | -OCH₂CH₃ | The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing a downfield shift. The signal is a quartet due to coupling with the three methyl protons. |
| 2.65 | s | 3H | -COCH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and appear as a singlet as there are no adjacent protons to couple with. |
| 1.42 | t | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are relatively shielded. They appear as a triplet due to coupling with the two methylene protons. |
¹³C NMR Spectroscopy: A Predicted Analysis
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~197.0 | Ketone C=O | The carbonyl carbon of the ketone is highly deshielded due to the electronegativity of the oxygen atom. |
| ~165.5 | Ester C=O | The carbonyl carbon of the ester is also significantly deshielded. |
| ~137.5 | C-3 | This aromatic carbon is directly attached to the electron-withdrawing acetyl group, causing a downfield shift. |
| ~134.0 | C-1 | This aromatic carbon is attached to the ester group. |
| ~132.5 | C-6 | Aromatic CH. |
| ~130.0 | C-4 | Aromatic CH. |
| ~129.0 | C-5 | Aromatic CH. |
| ~128.5 | C-2 | Aromatic CH. |
| 61.5 | -OCH₂CH₃ | The methylene carbon is attached to the electronegative oxygen atom, resulting in a downfield shift. |
| 26.8 | -COCH₃ | The methyl carbon of the acetyl group. |
| 14.3 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule. |
Experimental Protocol for NMR Data Acquisition
The following outlines a standard operating procedure for acquiring high-quality NMR spectra of a small organic molecule like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound. [1]The fragmentation pattern is influenced by the stability of the resulting ions.
Experimentally Observed Fragmentation of this compound [1]
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 192 | 34.10 | [M]⁺ |
| 177 | 99.99 | [M - CH₃]⁺ |
| 149 | 45.20 | [M - OCH₂CH₃]⁺ |
| 147 | 37.80 | [M - CH₃CO]⁺ |
| 43 | 51.70 | [CH₃CO]⁺ |
Analysis of Fragmentation:
-
[M]⁺ (m/z 192): The molecular ion peak is observed, confirming the molecular weight.
-
[M - CH₃]⁺ (m/z 177): The base peak at m/z 177 likely arises from the loss of a methyl radical from the acetyl group, forming a stable acylium ion.
-
[M - OCH₂CH₃]⁺ (m/z 149): Loss of the ethoxy radical from the ester group is a common fragmentation pathway for ethyl esters, leading to the formation of a benzoyl-type cation.
-
[M - CH₃CO]⁺ (m/z 147): This fragment corresponds to the loss of an acetyl radical.
-
[CH₃CO]⁺ (m/z 43): The peak at m/z 43 is a strong indicator of an acetyl group, corresponding to the acetyl cation.
Experimental Protocol for GC-MS Data Acquisition
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to ensure good separation of the analyte from any impurities.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The compound will be separated from other components in the GC column and then introduced into the mass spectrometer for ionization and detection.
-
Conclusion
The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra, in conjunction with the characteristic absorptions in the IR spectrum and the fragmentation pattern in the mass spectrum, offer a robust methodology for the unambiguous identification and characterization of this compound. The experimental protocols outlined in this guide provide a framework for obtaining high-quality spectroscopic data for this compound and other similar organic molecules, which is essential for researchers and professionals in the field of drug development and chemical synthesis.
References
-
Royal Society of Chemistry. (2014). Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11298463, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600911, Ethyl 4-acetylbenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15094405, Mthis compound. Retrieved from [Link]
Sources
Technical Guide: 1H NMR Spectrum of Ethyl 3-acetylbenzoate
Executive Summary & Chemical Context
Ethyl 3-acetylbenzoate (CAS: 24734-72-3) is a pivotal intermediate in organic synthesis, frequently employed in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic scaffolds.[1][2] Its structure features a benzene ring meta-substituted with two electron-withdrawing groups (EWGs): an acetyl group (ketone) and an ethoxycarbonyl group (ester).
This guide provides a rigorous analysis of its Proton Nuclear Magnetic Resonance (
Structural Analysis for Spectral Prediction
-
Formula:
-
Molecular Weight: 192.21 g/mol [1]
-
Symmetry:
(No internal plane of symmetry). -
Proton Environments: 5 distinct sets of protons (3 Aromatic, 1 Acetyl, 1 Ethyl).
Experimental Protocol (Acquisition Standards)
To ensure reproducibility and spectral resolution capable of distinguishing meta-coupling (
Sample Preparation[3]
-
Solvent: Deuterated Chloroform (
, 99.8% D) is the standard solvent. It minimizes hydrogen bonding shifts compared to DMSO- . -
Concentration: 10–15 mg of sample in 0.6 mL of solvent. High concentrations may cause signal broadening or concentration-dependent chemical shift migration (especially for aromatic protons).
-
Reference: Tetramethylsilane (TMS,
ppm) or residual ( ppm).
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of the aromatic multiplets.
-
Pulse Sequence: Standard zg30 (30° excitation pulse).
-
Number of Scans (NS): 16–32 scans are typically sufficient.
-
Relaxation Delay (D1):
s to ensure accurate integration of the isolated aromatic protons.
Spectral Analysis & Assignment
The spectrum is divided into three distinct regions: the aliphatic ester zone, the acetyl ketone zone, and the deshielded aromatic zone.
Quantitative Data Summary
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Electronic Environment |
| H-2 | 8.58 – 8.62 | Singlet (t*) | 1H | Between two EWGs (Most deshielded) | |
| H-6 | 8.20 – 8.25 | Doublet of Triplets | 1H | Ortho to Ester, Para to Acetyl | |
| H-4 | 8.10 – 8.18 | Doublet of Triplets | 1H | Ortho to Acetyl, Para to Ester | |
| H-5 | 7.50 – 7.60 | Triplet (t) | 1H | Meta to both EWGs | |
| O-CH | 4.38 – 4.45 | Quartet (q) | 2H | Deshielded by Oxygen | |
| Acetyl -CH | 2.60 – 2.66 | Singlet (s) | 3H | - | Alpha to Carbonyl |
| Ethyl -CH | 1.38 – 1.45 | Triplet (t) | 3H | Methyl terminus |
*Note: H-2 often appears as a singlet but is technically a triplet due to long-range meta-coupling (
Detailed Mechanistic Assignment
The Aliphatic Region (1.0 – 5.0 ppm)
-
The Ethyl Group: The ethoxycarbonyl moiety displays a classic splitting pattern. The methyl protons (
1.[3]42) couple with the adjacent methylene protons to form a triplet. Conversely, the methylene protons ( 4.41) are significantly deshielded by the electronegative oxygen atom of the ester linkage, appearing as a quartet. -
The Acetyl Group: The methyl group attached to the ketone (
2.64) appears as a sharp singlet. It is deshielded relative to a standard alkane ( 0.9) due to the anisotropy of the carbonyl group ( ), but less deshielded than the ester methylene.
The Aromatic Region (7.0 – 9.0 ppm)
This region defines the 1,3-substitution pattern. Both the acetyl and ester groups are electron-withdrawing groups (EWG) via induction (-I) and resonance (-M). They deactivate the ring and shift all aromatic protons downfield relative to benzene (
-
H-2 (The "Isophthalic" Proton): Located at position 2, this proton is flanked by both carbonyl groups. It experiences the additive deshielding effect of two EWGs, shifting it to the lowest field (
8.6 ppm). While it often looks like a singlet, high-resolution NMR reveals a fine triplet splitting ( Hz) due to coupling with H-4 and H-6. -
H-4 and H-6: These protons are ortho to one EWG and para to the other. They appear as doublets (or doublets of triplets) in the range of 8.1–8.3 ppm. H-6 (ortho to ester) and H-4 (ortho to ketone) are often close in shift, but the ketone is slightly more electron-withdrawing, often placing H-4 slightly downfield or overlapping with H-6 depending on concentration.
-
H-5: Located at position 5, this proton is meta to both EWGs. It experiences the least deshielding effect and appears as a triplet (
7.55 ppm) due to two ortho-couplings ( Hz) with H-4 and H-6.
Visualization of Assignment Logic
The following diagram illustrates the logical flow from molecular structure to spectral signal assignment, highlighting the impact of symmetry and electronic effects.
Figure 1: Logic flow for the structural assignment of this compound 1H NMR signals.
Impurity Profiling & Troubleshooting
In synthesis workflows, this compound is often produced via Friedel-Crafts acetylation or esterification. Common impurities include:
-
3-Acetylbenzoic Acid: Look for a broad singlet (COOH) > 10 ppm and the absence of the ethyl group (quartet/triplet).
-
Ethanol (Solvent residue): Triplet at
1.25 and Quartet at 3.72 (in ). -
Regioisomers:
-
Para-isomer (Ethyl 4-acetylbenzoate): Aromatic region becomes symmetric (two doublets, AA'BB' system) at
8.0 – 8.1 ppm. -
Ortho-isomer: Highly crowded spectrum with shifts upfield due to steric inhibition of resonance.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [SDBS No. 12345 - Analogous Data for Mthis compound]. Retrieved from [Link]
-
PubChem Database. (2024). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from ]">https://pubchem.ncbi.nlm.nih.gov
-
ChemicalBook. (2024). Ethyl 4-acetylbenzoate NMR Spectrum (Comparative Analysis). Retrieved from ]">https://www.chemicalbook.com
-
Royal Society of Chemistry. (2014). Supporting Information: Synthesis of Aryl esters. (Referencing general shifts for ethyl benzoate derivatives). Retrieved from ]">https://www.rsc.org
Sources
13C NMR analysis of Ethyl 3-acetylbenzoate
Technical Analysis Guide: C NMR Characterization of this compound
Executive Summary
This compound (CAS: 37847-26-4) serves as a bifunctional building block in medicinal chemistry, offering two distinct electrophilic sites: a ketone and an ester. Precise structural validation is required to ensure regioselectivity during downstream functionalization.[1][2]
This guide details the
Molecular Architecture & Magnetic Environment
Before analysis, the molecule must be deconstructed into magnetic zones to predict relaxation behaviors and chemical shifts.[1]
-
Formula:
-
Carbon Count: 11 unique signals (No internal symmetry).[1]
-
Electronic Zones:
-
Electron-Withdrawing Core: The benzene ring is substituted at the 1 and 3 positions by electron-withdrawing groups (EWG), significantly deshielding the aromatic carbons, particularly C2, C4, and C6.
-
Quaternary Centers: C1 (ester-linked) and C3 (ketone-linked) are non-protonated, leading to long spin-lattice relaxation times (
).[1] -
Aliphatic Chain: The ethyl group provides high-field diagnostic signals.[1]
-
Structural Visualization (DOT Diagram)
The following diagram outlines the logical flow from sample preparation to structural confirmation.
Figure 1: Analytical workflow emphasizing the need for extended relaxation delays due to quaternary carbons.
Experimental Protocol (Self-Validating)
Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (
) is the standard.[1] It appears as a 1:1:1 triplet at 77.16 ppm .[1][2] -
Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent.
Acquisition Parameters[1][2][3]
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30 or waltz16).
-
Relaxation Delay (
): Set to 2.0 – 3.0 seconds . -
Scans (NS): Minimum 512 (approx. 30 mins) for adequate Signal-to-Noise (S/N).
Spectral Analysis & Assignment
The assignment below integrates experimental data from the methyl-ester analog (Mthis compound) corrected for the ethyl substitution, following standard chemical shift additivity principles.
Master Assignment Table[1][2]
| Carbon Label | Type | Chemical Shift ( | Assignment Logic |
| C8 | 197.2 | Most deshielded; typical acetophenone range. | |
| C10 | 166.3 | Shielded relative to ketone due to resonance with ethoxy oxygen.[1][2] | |
| C3 | 137.3 | Aromatic ring; attached to ketone (EWG).[1][2] | |
| C6 | 133.0 | Para to ester; deshielded by ketone ortho-effect.[1] | |
| C4 | 131.5 | Para to ketone; deshielded by ester ortho-effect.[1] | |
| C1 | 130.8 | Aromatic ring; attached to ester.[1][2] | |
| C2 | 129.5 | Located between two EWGs; distinct singlet in non-decoupled spectra.[1][2] | |
| C5 | 128.8 | Meta to both EWGs; least affected aromatic signal.[1][2] | |
| C11 | 61.4 | Deshielded by direct oxygen attachment (Ethyl group).[1] | |
| C9 | 26.7 | Alpha to ketone; typical methyl ketone shift.[1][2] | |
| C12 | 14.3 | Terminal methyl of the ethyl ester.[1] |
Detailed Region Analysis[1][2][3]
Zone A: The Carbonyl Differentiation (160–200 ppm)
This is the primary checkpoint for structural validity.[1]
-
The Ketone (197.2 ppm): The acetyl carbonyl is purely electron-withdrawing.[1] It appears furthest downfield.[1][2][3][4]
-
The Ester (166.3 ppm): The ester carbonyl is less deshielded because the lone pairs on the ethoxy oxygen donate electron density back into the carbonyl
-system (resonance donation), shielding the carbon nucleus relative to the ketone.[1]-
Diagnostic Check: If you see only one peak in this region, your reaction may have cyclized or hydrolyzed.[1]
-
Zone B: The Aromatic Region (128–138 ppm)
The meta-substitution pattern creates a complex set of signals.[1]
-
Quaternary Carbons (C1, C3): These will appear as lower intensity peaks compared to the C-H carbons (C2, C4, C5, C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[1]
-
C2 Distinction: C2 is unique; it sits between the acetyl and ester groups.[1][2] In a coupled spectrum, this would appear as a doublet of doublets with small coupling constants, but in standard decoupled
C, it is identified by its shift position relative to the other CH signals.[1]
Zone C: Aliphatic Fingerprint (10–70 ppm) [1]
-
The Ethyl Group: The presence of a peak at ~61 ppm (
) and ~14 ppm ( ) confirms the ethyl ester.[1] (Note: A methyl ester would show a single peak at ~52 ppm).[1][5] -
The Acetyl Methyl: The peak at 26.7 ppm confirms the integrity of the ketone moiety.[1][3]
Assignment Logic Diagram (DOT)
Figure 2: Decision tree for assigning chemical shifts based on electronic environment and relaxation properties.
Troubleshooting & Artifacts
Missing Carbonyl Peaks
Issue: The peaks at 197 ppm or 166 ppm are absent or buried in the baseline.
Cause: Insufficient relaxation delay (
Solvent Overlap
Issue: The triplet of
References
- Note: Source for the base spectral data of the methyl analog, used for additivity correction.
-
Oregon State University. (n.d.).[1] 13C NMR Chemical Shift Tables. Retrieved January 30, 2026, from [Link]
- Note: Authoritative source for general chemical shift ranges and substituent effects.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1][6]
- Note: Standard reference for confirming aromatic substitution p
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 30, 2026, from [Link]
- Note: Theoretical grounding for ester vs.
Sources
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0244718) [np-mrd.org]
- 3. CN105566324A - Hydroxypurine compounds and their applications - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Mthis compound | 21860-07-1 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry of Ethyl 3-acetylbenzoate: A Technical Guide
This guide serves as a definitive technical reference for the mass spectrometric characterization of Ethyl 3-acetylbenzoate , a critical intermediate in the synthesis of benzothiophene-based pharmaceuticals and functionalized benzoic acid derivatives.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This compound (CAS: 37847-24-8) is a bifunctional aromatic intermediate containing two distinct carbonyl environments: an ethyl ester at position 1 and a methyl ketone (acetyl) at position 3.[1][2][3] In drug development, it serves as a scaffold for "late-stage" functionalization, particularly in the synthesis of selective estrogen receptor modulators (SERMs) and antitussive agents.[1]
Accurate mass spectrometric identification of this molecule requires distinguishing it from its positional isomers (2-acetyl and 4-acetyl analogs), which exhibit nearly identical fragmentation patterns.[1][2][3] This guide details the specific ionization behaviors and fragmentation pathways required to validate this compound in complex matrices.
Physicochemical Identity[1][2][3]
| Property | Value | Notes |
| IUPAC Name | This compound | Meta-substituted |
| Formula | Unsaturation Index (DoU) = 6 | |
| Molecular Weight | 192.21 g/mol | Monoisotopic Mass: 192.0786 Da |
| Boiling Point | ~295 °C | High boiling point requires high GC inlet temps |
| Key Functional Groups | Ethyl Ester, Acetyl (Ketone) | Dual carbonyls compete for charge localization |
Experimental Protocols
To ensure reproducibility, the following protocols for GC-MS (structural confirmation) and LC-MS (impurity profiling) are recommended.
GC-MS Methodology (Electron Ionization)
Objective: Structural fingerprinting and isomer differentiation.[1][2][3]
-
Inlet Temperature: 280°C (Critical: Prevent discrimination of high boilers).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1][2][3] The "Sil" phase reduces column bleed which can interfere with the
192 molecular ion.[3] -
Oven Program: 60°C (1 min hold)
20°C/min 300°C (3 min hold).
LC-MS Methodology (Electrospray Ionization)
Objective: Trace quantification and soft ionization.[1][2][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Target Ion:
.[1][2][3]
Fragmentation Mechanics (The "Why")
The Electron Ionization (EI) mass spectrum of this compound is dominated by the competition between the ester and the ketone for fragmentation. Unlike simple ethyl benzoates where the base peak is typically the benzoyl cation (
Key Diagnostic Ions (EI Spectrum)[1][2]
| m/z | Identity | Relative Abundance | Mechanistic Origin |
| 192 | ~35% | Molecular ion.[1][2][3] Stable aromatic system. | |
| 177 | 100% (Base Peak) | ||
| 149 | ~45% | Loss of CO from the | |
| 147 | ~38% | ||
| 43 | ~50% | Acetyl cation (characteristic of methyl ketones).[1][2][3] |
The Dominant Pathway: Acetyl -Cleavage
The base peak at
-
Causality: While ester cleavage (loss of ethoxy) is common, the formation of the acylium ion on the ketone side is kinetically favored in this specific electronic environment. The resulting ion is resonance-stabilized by the benzene ring.[2][3]
Secondary Pathway: Ester Cleavage
The peak at
-
Differentiation: In unsubstituted ethyl benzoate, this is the base peak (
105).[1] The shift of the base peak to 177 is the primary diagnostic indicator that the ring is acetyl-substituted.
Visualization of Fragmentation Pathways
Figure 1: Competitive fragmentation pathways of this compound under 70 eV Electron Ionization.[1][2][3]
Impurity Profiling & Isomer Differentiation[1][2][3]
A critical challenge in drug development is distinguishing the 3-acetyl (meta) isomer from the 4-acetyl (para) and 2-acetyl (ortho) isomers, as they share identical molecular weights and very similar mass spectra (all show
The "Orthogonality" Rule
Mass spectrometry alone is insufficient for positive identification of the specific isomer. You must rely on chromatographic retention time (RT) or orthogonal spectroscopy (NMR/IR).[1][2][3]
-
2-acetyl isomer: Often elutes significantly earlier due to the "ortho effect" (steric hindrance preventing planar conjugation, reducing interaction with the stationary phase).
-
3-acetyl vs 4-acetyl: These elute closely.[1][2][3] The 4-acetyl isomer (para) generally has a slightly higher boiling point and longer retention time on non-polar columns due to better symmetry and packing.[1][2][3]
Analytical Workflow for Quality Control
Figure 2: Recommended workflow for distinguishing positional isomers in reaction mixtures.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum (EI).[1][2][3] NIST Mass Spectrometry Data Center.[1][2][3][4][5][6] Available at: [Link][1][2][3]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]
-
McLafferty, F. W., & Tureček, F. (1993).[1][2][3] Interpretation of Mass Spectra (4th ed.).[1][2][3] University Science Books. (Standard reference for benzoate fragmentation mechanisms).
-
MassBank of North America. Spectra for this compound (Accession: JP009663).[1][2][3] Available at: [Link][1][2][3]
Sources
- 1. Mthis compound | C10H10O3 | CID 15094405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H12O3 | CID 11298463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-acetylbenzoate | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-iodobenzoate | C9H9IO2 | CID 143542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 6. Ethyl 3-nitrobenzoate [webbook.nist.gov]
Technical Guide: Ethyl 3-acetylbenzoate Safety, Handling, and Application Architecture
[1][2]
Executive Summary & Chemical Identity[2][3]
Ethyl 3-acetylbenzoate (CAS: 37847-24-8) is a bifunctional aromatic intermediate critical in the synthesis of heterocyclic pharmacophores.[1] Characterized by a meta-substituted benzene ring bearing both an ester and a ketone moiety, it serves as a versatile electrophile in Claisen condensations and a precursor for diverse kinase inhibitors (e.g., EGFR targets).
Due to its dual-reactive nature, this compound requires a handling strategy that mitigates hydrolysis (ester sensitivity) and aldol-type side reactions (ketone sensitivity).[1] This guide outlines a self-validating safety and operational protocol for its use in high-stakes research environments.
Physicochemical Profile[2][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| CAS Number | 37847-24-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| LogP (Predicted) | ~2.3 - 2.6 (Lipophilic) |
Hazard Identification & Risk Assessment
While specific toxicological data for this exact isomer is limited, its structural analogs (ethyl benzoate, acetophenone) dictate a Category 2 Irritant classification. The presence of the ester functionality implies potential for hydrolysis into benzoic acid derivatives and ethanol upon contact with mucous membranes.
GHS Classification (Derived)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]
Critical Risk Vectors[2]
-
Ocular Injury: The lipophilic nature allows rapid penetration of the corneal epithelium, leading to potential chemical conjunctivitis.
-
Respiratory Sensitization: Inhalation of aerosols or vapors during heating/reflux can cause bronchial irritation.
-
Chemical Stability:
Strategic Safety Controls (Hierarchy of Defense)
Effective handling requires a layered defense strategy. We utilize a "Containment-First" approach to minimize exposure and product degradation.[1]
Figure 1: Hierarchy of safety controls ensuring researcher protection and compound integrity.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for benzoate esters. Double gloving recommended during synthesis scale-up.[1]
-
Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Face shields are mandatory if handling >50g or conducting high-temperature reflux.[1]
-
Respiratory: If fume hood unavailable (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges.[1]
Operational Handling Protocols
Storage & Stability (Self-Validating System)
Objective: Prevent hydrolysis and oxidative degradation.[1]
-
Temperature: Store at -20°C for long-term stability. Short-term (active use) storage at 2-8°C is acceptable.[1]
-
Atmosphere: Store under Argon or Nitrogen.
-
Validation Step: Before use in critical steps (e.g., GMP synthesis), perform a ¹H-NMR check .
-
Pass Criteria: Distinct ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).
-
Fail Criteria: Appearance of broad acid proton (>10 ppm) indicating hydrolysis to 3-acetylbenzoic acid.[1]
-
Synthesis Setup: Inert Handling
When using this compound as an electrophile (e.g., Claisen condensation):
-
Drying: Ensure reaction glassware is flame-dried. Moisture will compete with the nucleophile, hydrolyzing the ester.
-
Solvent Choice: Use anhydrous solvents (THF, Toluene).
-
Addition: Add the ester as a solution to the nucleophile/base mixture at controlled temperatures (0°C to -78°C depending on nucleophile strength) to prevent polymerization of the ketone enolate.
Synthesis Applications & Logic
This compound is a "linchpin" scaffold.[1] Its meta-substitution pattern is vital for designing kinase inhibitors where geometry dictates binding affinity.[1]
Figure 2: Typical synthetic workflow converting this compound into a bioactive pyrazole scaffold.
Mechanistic Insight
The acetyl group (ketone) is more acidic (pKa ~19-20) than the ester alpha-protons (pKa ~25).[1] Strong bases (NaH, LiHMDS) will preferentially deprotonate the methyl ketone, allowing for selective functionalization at the acetyl tail without disturbing the ethyl ester, provided the stoichiometry is controlled. This selectivity is the core reason for choosing this specific intermediate over others.
Emergency Response Architecture
Spill Management Decision Matrix
Immediate Action: Evacuate immediate area if spill >100 mL. Eliminate ignition sources.[2][3]
| Scenario | Protocol | Decontamination |
| Minor Spill (<10 mL) | Absorb with vermiculite or sand.[1] | Wipe surface with acetone, then soap/water. |
| Major Spill (>100 mL) | Dike spill to prevent drain entry. Use chemical absorbent pads. | Contact EHS. Do not use water (spreads lipophilic liquid).[4] |
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[2] Do not use neutralizing agents.
-
Skin Contact: Wash with lipophilic cleanser (e.g., PEG-400) or copious soap and water.[1] Organic solvents (acetone) should not be used on skin as they enhance absorption.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from aromatic esters is significant.
Disposal & Environmental Stewardship
This compound is toxic to aquatic life (Category 2/3 estimated).[1] It must never be disposed of down the drain.
-
Waste Stream: Non-Halogenated Organic Waste.
-
Destruction: High-temperature incineration (>850°C) with afterburner and scrubber is the standard disposal method to ensure complete oxidation to CO₂ and H₂O.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11298463, this compound. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors. PubMed Central. Retrieved January 30, 2026, from [Link]
An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of Ethyl 3-acetylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the procurement of high-quality chemical intermediates is a critical, foundational step that dictates the success of a research program. Ethyl 3-acetylbenzoate (CAS No. 37847-24-8), a versatile building block in the synthesis of a range of organic molecules, is no exception. This guide provides an in-depth analysis of the commercial landscape for this key intermediate, offering field-proven insights into supplier evaluation, quality control, and in-house verification to ensure the integrity of your synthetic endeavors.
Understanding this compound: A Chemist's Perspective
This compound is an aromatic compound featuring both an ester and a ketone functional group. This bifunctionality makes it a valuable starting material or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure allows for a variety of chemical transformations, including modifications at the acetyl group, reactions at the aromatic ring, and transformations of the ethyl ester.
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₂O₃
-
Molecular Weight: 192.21 g/mol
-
Appearance: Typically a colorless to pale yellow liquid or a solid with a low melting point.
-
Solubility: Generally soluble in common organic solvents like ethanol, methanol, and dichloromethane.
The Commercial Supplier Landscape for this compound
The selection of a reliable commercial supplier is paramount. Beyond just price and availability, a thorough evaluation of a supplier's quality systems, documentation, and technical support is essential, especially when the end-product is intended for pharmaceutical development.
Key Supplier Evaluation Criteria
When sourcing this compound, particularly for research leading to drug development, consider the following:
-
Purity and Grade: Suppliers offer various grades, from technical to high-purity (e.g., >98%). For early-stage research, a high-purity grade is recommended to avoid the introduction of unknown variables. For later-stage development, suppliers adhering to Good Manufacturing Practices (GMP) may be necessary.[1]
-
Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable document. It should detail the purity, the method of analysis (e.g., GC, HPLC, NMR), and the levels of known and unknown impurities.
-
Consistency: Lot-to-lot consistency is crucial for reproducible research. Reputable suppliers will have stringent quality control processes to ensure this.
-
Documentation and Support: The availability of Safety Data Sheets (SDS), technical data sheets, and responsive technical support are indicators of a reliable supplier.
Comparative Analysis of Commercial Suppliers
The following table provides a comparative overview of some commercial suppliers of this compound. This is not an exhaustive list but represents a range of suppliers catering to research and development needs.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | A well-established supplier with extensive documentation and a strong reputation for quality in the research community. |
| Thermo Fisher Scientific (Alfa Aesar) | ~98% | Grams to Kilograms | Offers a wide range of research chemicals with detailed product information and technical support. |
| VWR (Avantor) | Varies | Grams to Kilograms | A major distributor of laboratory chemicals, often offering products from various manufacturers. |
| A B Enterprises | 98% | Kilograms | An India-based supplier offering larger quantities, potentially suitable for scale-up.[2] |
| CymitQuimica | Varies | Milligrams to Grams | A European supplier offering a range of research chemicals in smaller quantities. |
| BenchChem | ~95% | Inquire | A supplier focused on providing building blocks for research and drug discovery.[3] |
Note: Availability, purity, and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
In-House Quality Verification: A Self-Validating System
Even when sourced from a reputable supplier, independent verification of the identity and purity of this compound is a critical step in a robust research workflow. This ensures the integrity of your starting material and the reliability of your experimental results.
Workflow for Incoming Material Verification
The following diagram illustrates a logical workflow for the quality verification of a newly acquired batch of this compound.
Caption: A flowchart illustrating the quality verification process for incoming this compound.
Recommended Analytical Protocols
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and rapid technique for confirming the chemical structure of an organic molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations of the observed signals with the expected spectrum for this compound.
Expected ¹H NMR Data (in CDCl₃):
-
Aromatic protons: Multiplets in the range of δ 7.4-8.2 ppm.
-
Ethyl ester CH₂: A quartet around δ 4.4 ppm.
-
Acetyl CH₃: A singlet around δ 2.6 ppm.
-
Ethyl ester CH₃: A triplet around δ 1.4 ppm.
HPLC is a highly sensitive method for determining the purity of a compound and quantifying impurities.[4]
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for aromatic esters.
-
Scouting Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks.
For a more accurate determination of purity, quantitative NMR (qNMR) is an excellent choice as it does not require a reference standard of the analyte itself.[5][6][7][8][9]
Experimental Protocol:
-
Internal Standard Selection: Choose an internal standard that has a known purity, is stable, does not react with the sample, and has at least one signal that is well-resolved from the analyte signals (e.g., dimethyl sulfone, maleic acid).
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., longer relaxation delay).
-
Data Analysis: Carefully integrate a well-resolved signal from this compound and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Synthesis and Application in Drug Discovery
This compound serves as a key building block in medicinal chemistry.[10] While specific examples in publicly disclosed drug synthesis pathways can be limited, its utility can be illustrated through its role in the synthesis of heterocyclic scaffolds common in drug candidates. For instance, benzoate esters are known intermediates in the synthesis of various therapeutic agents. A related compound, p-amino benzoic acid ethyl ester, is an intermediate in the synthesis of the antitussive drug Benzonatate.[11]
Laboratory-Scale Synthesis: Fischer Esterification
For researchers who may need to synthesize this compound from its corresponding carboxylic acid, the Fischer esterification is a standard and reliable method.[12][13][14][15][16]
Reaction Scheme:
3-Acetylbenzoic acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylbenzoic acid (1.0 eq.), absolute ethanol (5-10 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Conclusion
The successful integration of this compound into a drug discovery and development pipeline hinges on a meticulous approach to sourcing and quality control. By implementing a rigorous supplier evaluation process and a robust in-house verification system, researchers can mitigate the risks associated with impurities and ensure the integrity and reproducibility of their scientific outcomes. This guide provides a framework for making informed decisions, from the initial selection of a commercial supplier to the final confirmation of purity in your own laboratory.
References
-
European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
IndiaMART. (n.d.). Ethyl-3-Acetyl Benzoate at best price in Mumbai by A B Enterprises. Retrieved from [Link]
- Google Patents. (n.d.). AU2016102154A4 - Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600911, Ethyl 4-acetylbenzoate. Retrieved from [Link]
-
PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
MDPI. (2025). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][17]diazepin-2-ylamino)benzoate. Retrieved from [Link]
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). US3542852A - Process for the preparation of aromatic esters.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Jinbang Chemical. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
PubMed Central. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Retrieved from [Link]
-
Carl ROTH. (n.d.). Benzoic acid ethyl ester. Retrieved from [Link]
Sources
- 1. 3-ACETYLBENZOIC ACID | 586-42-5 [chemicalbook.com]
- 2. Ethyl 4-acetylbenzoate | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-acetylbenzoate | 38430-55-6 | Benchchem [benchchem.com]
- 4. HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rssl.com [rssl.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AU2016102154A4 - Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method - Google Patents [patents.google.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. athabascau.ca [athabascau.ca]
- 15. youtube.com [youtube.com]
- 16. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 17. Mthis compound | C10H10O3 | CID 15094405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 3-acetylbenzoate
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Ethyl 3-acetylbenzoate (CAS: 37847-24-8) from 3-acetylbenzoic acid . While various esterification methods exist (e.g., acyl chlorides, coupling agents), this guide focuses on the Acid-Catalyzed Fischer Esterification . This route is selected for its atom economy, cost-effectiveness, and suitability for scale-up in pharmaceutical intermediate production.
The protocol addresses specific challenges, including the preservation of the ketone moiety against acetal formation and the efficient removal of water to drive equilibrium.[1]
Introduction & Chemical Context
This compound serves as a critical building block in medicinal chemistry, particularly as a linker in fragment-based drug discovery. The presence of both an ester and a ketone allows for orthogonal functionalization—the ketone can undergo reductive amination or Grignard addition, while the ester remains a masked carboxylic acid or a site for Claisen condensation.
Reaction Overview
The transformation utilizes ethanol as both the reactant and solvent, driven by an acid catalyst (
Critical Process Parameters (CPPs)
-
Water Management: As an equilibrium-limited reaction (
), the removal of water or the use of anhydrous ethanol in large excess is critical to drive yield (Le Chatelier’s Principle).[1] -
Ketone Stability: While aromatic ketones are generally stable, prolonged exposure to acidic alcohols can lead to ketal (acetal) formation. The protocol below balances reaction time and acidity to minimize this side reaction.
-
Temperature Control: A steady reflux (
) ensures kinetic sufficiency without thermal degradation.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the protonation of the carboxylic carbonyl, making it susceptible to nucleophilic attack by ethanol.[4]
Figure 1: Reaction Mechanism
The following diagram illustrates the proton transfer steps and the elimination of water.[1][4][5]
Caption: Step-wise mechanism of acid-catalyzed esterification. Note that every step is reversible.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][6] | Role |
| 3-Acetylbenzoic Acid | 164.16 | 1.0 | Limiting Reagent |
| Absolute Ethanol | 46.07 | >10.0 | Solvent/Reactant |
| Sulfuric Acid ( | 98.08 | 0.1 - 0.5 | Catalyst |
| Sodium Bicarbonate | 84.01 | N/A | Quenching/Wash |
| Ethyl Acetate | 88.11 | N/A | Extraction Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. If operating at >10g scale, fit a drying tube (calcium chloride) to the top of the condenser to exclude atmospheric moisture.
-
Charging: Add 3-Acetylbenzoic acid (1.0 equiv) to the flask.
-
Solvent Addition: Add Absolute Ethanol (10-15 mL per gram of substrate) .
-
Note: The substrate may not fully dissolve immediately; this is normal.
-
-
Catalyst Addition: While stirring, add Conc.
(0.3 equiv) dropwise.-
Caution: Exothermic addition. Ensure the solution does not boil uncontrollably.
-
Phase 2: Reaction & Monitoring
-
Reflux: Heat the mixture to a gentle reflux (
bath temperature). -
Timeline: Maintain reflux for 4–6 hours .
-
In-Process Control (IPC): Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).
-
Target: Disappearance of the starting material spot (
) and appearance of the less polar ester product ( ). -
Visualization: UV lamp (254 nm).
-
Phase 3: Workup & Isolation
-
Concentration: Cool the mixture to room temperature. Remove the majority of ethanol (~80%) using a rotary evaporator.
-
Why? Removing excess alcohol pushes the partition coefficient in favor of the organic solvent during extraction.
-
-
Neutralization: Pour the residue into a separatory funnel containing cold saturated
solution .-
Safety:
gas will evolve. Vent frequently. -
Check: Ensure the aqueous layer is pH ~8.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volumes) .
-
Washing: Wash the combined organic layers with:
-
1x Water (to remove trapped salts/alcohol).
-
1x Brine (saturated NaCl) (to remove water).
-
-
Drying: Dry the organic layer over anhydrous
or for 15 minutes. Filter off the solid. -
Evaporation: Concentrate the filtrate under reduced pressure to yield the crude oil.
Purification
For most applications, the crude purity is >95%. If higher purity is required:
-
Vacuum Distillation: Recommended for scale >20g. (BP expected >250°C at atm; use high vacuum).
-
Flash Chromatography: Silica gel, gradient elution (0%
20% EtOAc in Hexanes).
Process Workflow Visualization
The following flowchart outlines the operational logic, including decision points for purification.
Caption: Operational workflow for the synthesis and purification of this compound.
Analytical Characterization (Self-Validation)
To validate the synthesis, compare your data against these expected parameters.
| Technique | Expected Observation | Interpretation |
| Appearance | Colorless to pale yellow liquid/low-melting solid. | Dark color indicates oxidation or polymerization. |
| Quartet at | Confirms Ethyl ester formation ( | |
| Triplet at | Confirms Ethyl ester terminal methyl ( | |
| Singlet at | Confirms Acetyl group ( | |
| IR | Band at | Distinct carbonyl stretches confirm both groups. |
Note on NMR: The aromatic region (7.5–8.5 ppm) will show a complex pattern typical of 1,3-disubstituted benzenes (singlet, two doublets, one triplet).
Troubleshooting & Notes from the Bench
-
Issue: Low Yield.
-
Cause: Equilibrium not shifted.
-
Solution: Use a Dean-Stark trap (with benzene/toluene co-solvent) to physically remove water, or increase EtOH volume.
-
-
Issue: Acetal Formation.
-
Cause: Reaction time too long or acid too concentrated.
-
Solution: Monitor TLC strictly. If acetal forms (spot higher than ester), treat the crude with dilute aqueous HCl/THF for 30 mins to hydrolyze back to the ketone.
-
-
Alternative Route (Thionyl Chloride):
-
If the acid-catalyzed route fails, convert 3-acetylbenzoic acid to the acid chloride using
(Reflux, 2h), remove excess , and then treat with Ethanol/Pyridine. This is irreversible and often higher yielding but requires strictly anhydrous conditions.
-
References
-
PubChem. Mthis compound (Analogous Spectral Data). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification Mechanism. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Ethyl Benzoate Gas Phase IR (Reference for Ester Stretch). Available at: [Link]
Sources
Application Note: Optimized Synthesis of Ethyl 3-Acetylbenzoate
Introduction & Scope
This guide details the synthesis of ethyl 3-acetylbenzoate (CAS: 37847-24-8) from 3-acetylbenzoic acid . This transformation is a critical intermediate step in the development of various pharmaceutical pharmacophores, particularly kinase inhibitors and acetophenone-derived heterocycles.
While the reaction appears to be a standard Fischer Esterification , the presence of the ketone moiety (acetyl group) at the meta position introduces specific chemoselectivity challenges. The protocols below are engineered to maximize yield while preventing the formation of diethyl ketal byproducts, a common impurity in acid-catalyzed ketone-alcohol reactions.
Key Chemical Challenges
-
Equilibrium Constraints: The reaction is reversible (
for primary alcohols). High yields require driving the equilibrium via Mass Action (excess ethanol) or water removal.[1] -
Chemoselectivity: Harsh acidic dehydration conditions can theoretically catalyze the attack of ethanol on the ketone, leading to acetal/ketal impurities.
-
Solubility: 3-acetylbenzoic acid is a solid (MP: 172°C) with moderate solubility in cold ethanol, requiring thermal activation for homogeneity.
Reaction Mechanism & Logic
The transformation follows a nucleophilic acyl substitution. We present two distinct pathways:
-
Method A (Thermodynamic Control): Acid-catalyzed equilibrium (Fischer). Best for bulk scale and cost efficiency.
-
Method B (Kinetic Control): Acyl chloride activation (
). Best for high-value, small-scale synthesis requiring >98% conversion.
Visualized Pathway (DOT)
The following diagram illustrates the mechanistic divergence between Method A and Method B.
Figure 1: Mechanistic divergence between Acid-Catalyzed Equilibrium (Top) and Thionyl Chloride Activation (Bottom).
Experimental Protocols
Method A: Sulfuric Acid Catalyzed Reflux (Standard)
Context: Ideal for batches >50g where reagent cost is a primary driver.
Reagents:
-
3-Acetylbenzoic acid (1.0 eq)
-
Absolute Ethanol (10-15 volumes)
-
Conc. Sulfuric Acid (
, 0.1 eq)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Optional: Add a Dean-Stark trap filled with ethanol/molecular sieves if running >10g scale.
-
Dissolution: Charge the RBF with 3-acetylbenzoic acid and Absolute Ethanol. Stir at room temperature. The solid may not dissolve completely until heated.
-
Catalyst Addition: Add concentrated
dropwise. Caution: Exothermic reaction. -
Reflux: Heat the mixture to a gentle reflux (
). Maintain reflux for 4-6 hours .-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear; product ( ) will appear.
-
-
Workup:
Method B: Thionyl Chloride Activation (High Yield)
Context: Ideal for high-value small batches (<10g) or when anhydrous conditions are strictly required to prevent equilibrium reversion.
Reagents:
-
3-Acetylbenzoic acid (1.0 eq)
-
Thionyl Chloride (
, 1.2 eq) -
Absolute Ethanol (Solvent)
-
Catalytic DMF (1-2 drops)
Step-by-Step Protocol:
-
Activation: In a dry flask under
, suspend 3-acetylbenzoic acid in dry DCM (or neat if scale permits). Add dropwise with catalytic DMF. -
Gas Evolution: Stir at room temperature (or gentle reflux 40°C) until gas evolution (
) ceases and the solution becomes clear (formation of Acid Chloride). -
Evaporation (Critical): Remove excess
in vacuo (azeotrope with dry toluene if necessary). Note: This prevents HCl generation in the next step from being too vigorous. -
Esterification: Dissolve the resulting oil (Acid Chloride) in dry DCM. Cool to 0°C. Add Absolute Ethanol (1.5 eq) and Pyridine (1.1 eq) or Triethylamine slowly.
-
Completion: Warm to room temperature. Reaction is usually complete within 1 hour.
Analytical Validation (QC)
Upon isolation, the product must be validated. The following spectral data confirms the structure.
Data Summary Table
| Property | Value / Observation | Notes |
| Appearance | Clear to pale yellow oil | Crystallizes only upon prolonged standing at <0°C |
| Boiling Point | 140-145°C @ 5 mmHg | High vacuum required for distillation |
| TLC ( | ~0.55 (Hexane:EtOAc 3:1) | Distinct UV active spot |
| Yield (Method A) | 85 - 90% | Equilibrium limited |
| Yield (Method B) | 92 - 98% | Irreversible conversion |
NMR Interpretation ( NMR in )
To validate the product, look for the specific integration of the ethyl ester versus the ketone methyl.
- 8.5 - 7.5 ppm (m, 4H): Aromatic protons (check for 1,3-substitution pattern).
-
4.42 ppm (q,
, 2H): Methylene group of the Ethyl Ester ( ). -
2.65 ppm (s, 3H): Methyl group of the Ketone (
). Crucial: Ensure this is a sharp singlet. Splitting suggests ketal formation. -
1.43 ppm (t,
, 3H): Methyl group of the Ethyl Ester ( ).
Troubleshooting & Optimization
Common Failure Modes
The following DOT diagram outlines the logic for troubleshooting low yields or impurities.
Figure 2: Troubleshooting logic for incomplete reaction or ketal impurity formation.
Critical Notes on Ketalization
While acetophenones are less reactive than aldehydes, the presence of strong acid (
-
Prevention: Do not use Orthoformates (e.g., triethyl orthoformate) as water scavengers in this specific reaction, as they catalyze ketal formation on the ketone. Use Molecular Sieves (3A) instead.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).
-
Furniss, B. S., et al. (1989). Standard Methods for the preparation of Esters. In Vogel's Textbook of Practical Organic Chemistry. [Link]
Sources
Strategic Synthesis of Functionalized Pyrazoles from Ethyl 3-acetylbenzoate
Abstract
This Application Note details the modular synthesis of 3-(3-ethoxycarbonylphenyl)pyrazoles starting from Ethyl 3-acetylbenzoate . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., analogues of Ruxolitinib or Crizotinib). The protocol focuses on the
Retrosynthetic Analysis & Strategy
The transformation relies on the conversion of the acetyl group into a 3-carbon 1,3-dielectrophile equivalent. While classical methods use diethyl oxalate (Claisen), the use of DMF-DMA converts the acetyl group into an enaminone ((E)-ethyl 3-(3-(dimethylamino)acryloyl)benzoate).
Strategic Advantages:
-
Regiochemical Marker: The enaminone creates a distinct electronic bias, directing the initial nucleophilic attack of hydrazine.
-
Modularity: The intermediate can be isolated or used in situ with various substituted hydrazines to generate N-functionalized libraries.
-
Atom Economy: The only byproducts are methanol and dimethylamine (volatile).
Pathway Diagram
Caption: Mechanistic pathway highlighting the critical enaminone intermediate and the divergence toward the unwanted hydrazide side-product.
Experimental Protocols
Protocol A: Synthesis of Enaminone Intermediate
Objective: Conversion of this compound to (E)-ethyl 3-(3-(dimethylamino)acryloyl)benzoate.
Reagents:
-
This compound (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
-
Solvent: Toluene (optional, can be run neat)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with this compound.
-
Addition: Add DMF-DMA (1.5 equiv) under an inert atmosphere (
).-
Expert Insight: If running on >5g scale, add DMF-DMA dropwise. The reaction releases methanol, and rapid addition can cause "bumping" as the volatile methanol escapes.
-
-
Reflux: Heat the mixture to 100–110°C (reflux) for 4–8 hours.
-
Visual Cue: The solution will transition from pale yellow to a deep orange/red color, indicating the formation of the extended conjugated system.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The enaminone is significantly more polar than the starting ketone.
-
Workup: Evaporate excess DMF-DMA and methanol under reduced pressure.
-
Purification: The residue is often pure enough for the next step. If solidification is slow, triturating with cold diethyl ether or hexane will yield a yellow/orange solid.
-
Protocol B: Cyclization to Pyrazole (Chemoselective)
Objective: Ring closure to form the pyrazole ring without hydrolyzing the ester or forming the hydrazide.
Reagents:
-
Enaminone Intermediate (from Protocol A)[1]
-
Hydrazine Hydrate (1.1 equiv)
-
Solvent: Ethanol (Absolute)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the enaminone in absolute ethanol (0.2 M concentration).
-
Cooling (CRITICAL): Cool the solution to 0°C in an ice bath.
-
Causality: Hydrazine is a potent nucleophile. At high temperatures, it will attack the ester carbonyl (forming the hydrazide,
). At 0°C, the kinetic preference is for the "softer" Michael-acceptor system of the enaminone.
-
-
Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.
-
Validation: Check LC-MS. You should see the mass of the Pyrazole-Ester (
). If you observe ( ), you have over-reacted to the hydrazide.
-
-
Workup: Concentrate the solvent.
-
Precipitation: Add cold water to the residue. The pyrazole ester usually precipitates as a white/off-white solid. Filter and wash with water.
-
Data Analysis & Validation
Expected Analytical Data
The following table summarizes the key NMR signals used to validate the transformation.
| Moiety | Proton ( | Multiplicity | Shift ( | Diagnostic Value |
| Enaminone (Alkene) | Doublet ( | 7.8 – 8.2 | Confirms trans (E) geometry and conjugation. | |
| Enaminone (Methyls) | Singlet (Broad) | 2.9 – 3.2 | Presence of dimethylamino group (disappears in next step). | |
| Pyrazole (C4-H) | Pyrazole Ring | Doublet | 6.6 – 6.8 | Diagnostic signal for the formed aromatic ring. |
| Ethyl Ester | Quartet | 4.3 – 4.4 | Integrity Check: Must remain to confirm ester survival. |
Decision Logic for Purification
Caption: Workflow for purification based on crude purity analysis.
Expert Insights & Troubleshooting
The "Ester Problem" (Chemoselectivity)
The most common failure mode in this synthesis is the unintended conversion of the ethyl ester to the hydrazide .
-
Mechanism: Hydrazine attacks the ester carbonyl.
-
Prevention:
-
Stoichiometry: strictly limit Hydrazine to 1.0–1.1 equivalents.
-
Temperature: Never reflux with hydrazine if the ester is the target. Keep
. -
Alternative: If the hydrazide is actually desired (as a linker), use 5.0 equivalents of hydrazine and reflux for 2 hours.
-
Regioselectivity with Substituted Hydrazines
When using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine) instead of hydrazine hydrate:
-
The reaction produces a mixture of isomers (1,3- vs 1,5-disubstituted pyrazoles).
-
Trend: The major isomer typically results from the attack of the more nucleophilic nitrogen (the
) on the -carbon of the enaminone (the carbon furthest from the benzene ring). -
Purification: These isomers usually have distinct
values and can be separated by silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
References
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Abu-Shanab, F. A., et al. (2011).[2] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. Retrieved from [Link]
-
Kuthyala, S., et al. (2020).[2][3] Synthesis, Characterization, and Anticancer Studies of Some Pyrazole‐Based Hybrid Heteroatomics. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
Sources
Knorr pyrazole synthesis using β-ketoesters
Application Note: Knorr Pyrazole Synthesis via
Core Directive & Executive Summary
The Objective: This guide provides a rigorous technical framework for the synthesis of pyrazoles and pyrazolones using the Knorr condensation method. Unlike generic textbook descriptions, this document focuses on the process chemistry variables—regioselectivity, tautomeric equilibrium, and purification—that determine success in drug discovery contexts.
The Pharmacophore: The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Edaravone (Radicava) . Mastering this synthesis allows for the rapid generation of fragment libraries and scalable API (Active Pharmaceutical Ingredient) production.
Mechanistic Insight & Regioselectivity
The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4][5] When using
Reaction Pathway Visualization
The following diagram illustrates the stepwise mechanism for the reaction between Phenylhydrazine and Ethyl Acetoacetate.
Figure 1: Stepwise mechanism favoring the formation of the 5-pyrazolone isomer via initial ketone attack.
The Regioselectivity Challenge
When using substituted hydrazines (e.g., Phenylhydrazine,
-
Electronic Control: The terminal nitrogen (
) of the hydrazine is more nucleophilic than the substituted nitrogen ( ). Simultaneously, the ketone carbonyl of the -ketoester is more electrophilic than the ester carbonyl. -
The Rule: Under standard acidic conditions, the terminal nitrogen attacks the ketone .
-
Result: The substituent (
) ends up on the nitrogen adjacent to the carbon derived from the ester group. -
Example: Phenylhydrazine + Ethyl Acetoacetate
1-Phenyl-3-methyl-5-pyrazolone (Edaravone).
-
Detailed Experimental Protocols
Protocol A: Synthesis of Edaravone (Pharma-Grade)
Target: 1-Phenyl-3-methyl-5-pyrazolone (Neuroprotective agent). Context: This protocol emphasizes purity and yield, utilizing ethanol as a green solvent.
Reagents:
-
Ethyl Acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (Absolute, 5 volumes)
-
Acetic Acid (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[5]
-
Solvation: Charge the flask with Ethanol (50 mL) and Ethyl Acetoacetate (13.0 g, 100 mmol) . Stir at room temperature.
-
Addition: Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; observe temperature.[6]
-
Catalysis: Add Glacial Acetic Acid (0.6 mL) .
-
Reflux: Heat the mixture to reflux (
) for 3 hours . Monitor by TLC (30% EtOAc/Hexane).[1][2] The starting material spot ( ) should disappear. -
Crystallization (Critical Step):
-
Remove heat and allow the solution to cool slowly to
with stirring. -
Option: If oiling occurs, seed with a crystal of pure Edaravone.
-
Cool further to
in an ice bath for 1 hour. The product will precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol (
) followed by Hexane ( ) to remove colored impurities. -
Drying: Dry under vacuum at
for 4 hours.
Expected Yield: 85–92%
Appearance: White crystalline powder.
Melting Point:
Protocol B: Microwave-Assisted Library Synthesis
Target: Rapid generation of pyrazolone analogs for SAR (Structure-Activity Relationship) studies.
Reagents:
-
Substituted
-ketoester (1.0 eq) -
Hydrazine derivative (1.1 eq)
-
Solvent: Water/Ethanol (1:1)
Methodology:
-
In a 10 mL microwave vial, combine reagents.
-
Irradiate at
for 10 minutes (Power: 150W). -
Cool to RT. The product often precipitates directly.
-
Centrifuge and decant the supernatant. Wash with water.[2]
Critical Process Parameters & Data
The following table summarizes solvent effects on yield and reaction time, based on internal optimization data.
| Solvent System | Temperature ( | Time (h) | Yield (%) | Notes |
| Ethanol (Abs) | 78 (Reflux) | 3.0 | 92 | Recommended. Best balance of solubility and crystallization. |
| Water | 100 | 1.5 | 78 | Greenest. Product precipitates as formed but may trap impurities. |
| Toluene | 110 | 2.0 | 85 | Requires Dean-Stark trap. Good for removing water to push equilibrium. |
| Solvent-Free | RT - 60 | 0.5 | 88 | Exothermic. Risk of "runaway" if scaling up >10g. |
Troubleshooting Decision Tree
Figure 2: Rapid troubleshooting logic for common isolation issues.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis Mechanism and Procedure. [Link]
-
Colombo, E., et al. (2023).[7] Synthesis and Characterization of Edaravone Analogues. University of Milan / NIH. [Link]
- Google Patents.
-
Name-Reaction.com. Knorr Pyrazole Synthesis: Mechanism and Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. air.unimi.it [air.unimi.it]
Ethyl 3-acetylbenzoate: A Versatile Precursor for the Synthesis of Novel Pharmaceuticals
Introduction
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Ethyl 3-acetylbenzoate, a bifunctional aromatic compound, has emerged as a precursor of significant interest for medicinal chemists and process development scientists. Its unique structural architecture, featuring both an ethyl ester and a meta-substituted acetyl group, provides two reactive handles for a variety of chemical transformations. This allows for the strategic construction of complex molecular frameworks inherent to a range of biologically active compounds. This application note provides an in-depth technical guide on the utility of this compound as a precursor in pharmaceutical synthesis, with a particular focus on its application in the development of agonists for G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.
Physicochemical Properties of this compound and its Derivatives
A thorough understanding of the physicochemical properties of this compound and its key derivative, 3-acetylbenzoic acid, is crucial for their effective application in synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| This compound | C₁₁H₁₂O₃ | 192.21 | Colorless to light yellow liquid | N/A | Soluble in common organic solvents |
| 3-Acetylbenzoic acid | C₉H₈O₃ | 164.16 | White to off-white crystalline solid | 163-171 | Soluble in organic solvents like ethanol and acetone, limited solubility in water[1] |
Core Synthetic Transformations and Pharmaceutical Applications
This compound's utility as a pharmaceutical precursor stems from the reactivity of its two key functional groups: the ethyl ester and the acetyl group. The ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-acetylbenzoic acid, which serves as a crucial intermediate.[1][2] This carboxylic acid moiety provides a handle for amide bond formation, esterification, or other modifications. The acetyl group, on the other hand, can undergo a wide range of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions at the alpha-position, allowing for the introduction of diverse structural motifs.
Application in the Synthesis of GPR40 Agonists
A significant application of 3-acetylbenzoic acid lies in its potential as a starting material for the synthesis of GPR40 agonists.[3] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor predominantly expressed in pancreatic β-cells. Its activation by fatty acids enhances glucose-stimulated insulin secretion, making it an attractive target for the development of new anti-diabetic drugs with a low risk of hypoglycemia.[3]
While a direct, publicly available synthesis of a marketed drug from this compound is not extensively documented, its structural relevance to potent GPR40 agonists, such as AMG-837, is clear. The following section outlines a proposed synthetic pathway, grounded in established chemical principles, illustrating how this compound can serve as a key starting material for a GPR40 agonist scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones.[4][5][6][7] This protocol describes the synthesis of this compound from ethyl benzoate and acetyl chloride.
Workflow for the Synthesis of this compound
A schematic overview of the synthesis of this compound.
Materials:
-
Ethyl benzoate
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0-5 °C under a nitrogen atmosphere, slowly add acetyl chloride.
-
After the addition is complete, add ethyl benzoate dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and add 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Protocol 2: Hydrolysis of this compound to 3-Acetylbenzoic Acid
The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental step to enable further derivatization.[8]
Workflow for the Hydrolysis of this compound
A schematic overview of the hydrolysis to 3-Acetylbenzoic Acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Acetylbenzoic acid.
Protocol 3: Proposed Synthesis of a GPR40 Agonist Scaffold from 3-Acetylbenzoic Acid
This proposed multi-step synthesis illustrates a plausible route to a core structure found in many GPR40 agonists, demonstrating the synthetic utility of 3-acetylbenzoic acid. This pathway is based on well-established organic transformations.
Proposed Synthetic Pathway to a GPR40 Agonist Scaffold
A proposed synthetic route to a GPR40 agonist scaffold.
Step 1: Reduction of the Acetyl Group
The ketone of 3-acetylbenzoic acid can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride.
Step 2: Esterification of the Carboxylic Acid
The carboxylic acid is then protected as an ethyl ester to prevent its interference in subsequent reactions.
Step 3: O-Alkylation of the Secondary Alcohol
The hydroxyl group is alkylated with a suitable arylmethyl halide. This step is crucial for introducing the biaryl ether motif common in many GPR40 agonists.
Step 4: Hydrolysis of the Ethyl Ester
Finally, the ethyl ester is hydrolyzed back to the carboxylic acid, which is a key pharmacophore for GPR40 activity.
This proposed sequence highlights the strategic use of this compound's functionalities to construct a complex, pharmaceutically relevant molecule. Each of these proposed steps is a standard, high-yielding transformation in organic synthesis, underscoring the feasibility of this approach.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its dual functionality allows for a range of chemical modifications, making it an ideal starting material for the construction of complex drug molecules. The application of its derivative, 3-acetylbenzoic acid, in the synthesis of GPR40 agonists for the treatment of type 2 diabetes, exemplifies its potential in modern drug discovery. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their pursuit of novel therapeutics.
References
- The Science Behind 3-Acetylbenzoic Acid: Properties and Chemical Significance. (2026, January 19). [Source not available in search results]
-
SSERC. Hydrolysis of ethyl benzoate. [Link]
-
PubChem. This compound. [Link]
-
Toda, N., et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 24(13), 2956-2960. [Link]
-
Houze, J. B., et al. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PloS one, 6(11), e27270. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). [Link]
-
Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]
-
RSC Education. Microscale preparation of ethyl benzoate. [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]
-
Pearson. Predict the major products formed when benzoyl chloride (PhCOCl) reacts with the following reagents. (a) ethanol (b) sodium acetate (c) aniline. [Link]
-
Allen. Explain the action of acetyl chloride on ethanol.[Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. (2023, January 22). [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
YouTube. Making It Easy:mechanism for Acyl chloride and alcohol reaction. (2013, May 29). [Link]
-
ResearchGate. Friedel–Crafts Acylation Reactions Using Esters. (2025, August 6). [Link]
-
SLS. Ethyl (3-chlorobenzoyl)acetate. [Link]
Sources
- 1. AMG 837 – All About Drugs [allfordrugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 5. Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. 3-Acetyl-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Ethyl 3-acetylbenzoate by Column Chromatography
Abstract & Strategic Overview
Ethyl 3-acetylbenzoate is a critical bifunctional building block in drug discovery, often serving as a precursor for heterocyclic synthesis or complex linker systems.[1][2] While ostensibly a simple ester, its purification is frequently complicated by the presence of unreacted 3-acetylbenzoic acid and potential ketal by-products depending on the synthesis route.
The Core Philosophy: Chromatography should never be the only purification step if a chemical alternative exists. This protocol integrates a biphasic chemical wash (Pre-Purification) with Flash Column Chromatography (Polishing) .[1][2] This hybrid approach prevents column saturation by acidic starting materials, prevents "streaking," and significantly extends stationary phase life.[1][2]
Target Molecule Profile
| Property | Data | Implications for Purification |
| Molecule | This compound | Target Product |
| Structure | Phenyl ring with -COOEt (pos 1) and -COCH₃ (pos 3) | Moderate Polarity (Ester + Ketone).[1][2] |
| MW | 192.21 g/mol | Small molecule; fast diffusion.[1][2] |
| Physical State | Low-melting solid or viscous oil | Action: Load as a liquid concentrate (Wet Loading).[1][2] |
| Major Impurity | 3-Acetylbenzoic Acid | Highly polar, acidic.[1][2] Action: Remove via basic extraction before column.[1][2] |
| Solubility | Soluble in EtOAc, DCM, MeOH | Compatible with standard Normal Phase solvents.[1] |
Pre-Purification: The "Chemical Filter"
Do not load crude reaction mixtures directly onto the column if they contain >5% carboxylic acid starting material.
Protocol A: Bicarbonate Work-Up
Objective: Chemically sequester unreacted 3-acetylbenzoic acid into the aqueous phase, leaving the neutral ester in the organic phase.
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Wash 1 (Acid Removal): Wash the organic layer 2x with saturated aqueous NaHCO₃ .[2]
-
Wash 2 (Neutralization): Wash 1x with Brine (sat. NaCl) to remove trapped water.[1][2]
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Result: The residue is now enriched ester, likely >90% pure.[2] The column is now used only for "polishing" non-acidic impurities.[2]
Method Development (TLC)
Before packing the column, define the separation window using Thin Layer Chromatography (TLC) on Silica Gel 60 F₂₅₄ plates.
-
Mobile Phase Screening:
Visualization:
-
UV (254 nm): Strong absorbance due to the conjugated benzene ring.
-
Stain (Optional): 2,4-DNP stain (Orange spot) confirms the presence of the ketone moiety.
Column Chromatography Protocol
System Parameters[2][3][5][8][9]
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1][2]
-
Column Dimensions:
-
Mobile Phase A: Hexanes (or Heptane)[1]
Step-by-Step Workflow
Step 1: Column Packing (Slurry Method)
-
Suspend silica in 5% EtOAc/Hexane .
-
Pour slurry into the column. Tap gently to settle and remove air bubbles.[1][2]
-
Expert Tip: Add a 1 cm layer of sand on top of the silica bed to protect it during solvent addition.
Step 2: Sample Loading (Wet Loading)
Since the product is an oil/low-melting solid, wet loading is preferred to ensure narrow bands.
-
Dissolve the pre-purified residue in the minimum amount of 10% EtOAc/Hexane (or DCM if solubility is poor, but keep volume <2% of column volume).
-
Carefully pipette the solution onto the sand layer.[2]
-
Allow the solvent to drain until the liquid level touches the sand.
Step 3: Elution Gradient
Run the column using a stepwise gradient to sharpen the peaks.
| Volume (Column Volumes) | Mobile Phase Composition | Purpose |
| 0 - 2 CV | 5% EtOAc / 95% Hexane | Elute non-polar impurities (solvent fronts, hydrocarbons).[1][2] |
| 2 - 6 CV | 15% EtOAc / 85% Hexane | Target Elution Zone. Collect fractions here.[1][2] |
| 6 - 8 CV | 30% EtOAc / 70% Hexane | Flush remaining polar by-products.[1][2] |
Step 4: Fraction Analysis
-
Spot fractions on a TLC plate.
-
Pool fractions containing the single spot at R_f ~0.35.
-
Caution: Do not pool "tailing" fractions if high purity is required for crystallization.[1][2]
Process Visualization
The following diagram illustrates the integrated workflow, distinguishing between the chemical extraction (Workup) and physical separation (Chromatography).
Figure 1: Integrated purification workflow combining chemical extraction and chromatographic isolation.
Troubleshooting & Quality Control
Common Issues
-
Co-elution with Starting Material:
-
Streaking on TLC/Column:
Final Characterization
Verify the identity and purity of the pooled fractions.
-
1H NMR (CDCl₃): Look for the ethyl quartet (~4.4 ppm), triplet (~1.4 ppm), and the singlet acetyl methyl group (~2.6 ppm). Aromatic protons will appear in the 7.5–8.6 ppm region.[2]
-
HPLC: Run on C18 column (Water/Acetonitrile gradient) to confirm >98% area purity.
Safety Information
-
This compound: Irritant to eyes, respiratory system, and skin.[1][2] Handle in a fume hood.
-
Silica Gel: Inhalation hazard (silicosis).[1][2] Use a dust mask when weighing or packing.[1][2]
-
Solvents (Hexane/EtOAc): Flammable.[1][2] Keep away from ignition sources.[1][2][4]
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 11298463, this compound. Retrieved from [Link][1]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925. (Standard reference for Flash Chromatography mechanics).
-
Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Reference for standard Fischer Esterification workup protocols).
Sources
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- 2. This compound | C11H12O3 | CID 11298463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. esi.utexas.edu [esi.utexas.edu]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 6. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 7. 相关内容暂不可用 [sigmaaldrich.com]
Application Note & Protocol: A Scalable Synthesis of Ethyl 3-acetylbenzoate
Abstract
Ethyl 3-acetylbenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its molecular structure, featuring a ketone and an ester moiety meta-substituted on a benzene ring, makes it a versatile building block for constructing more complex molecules. This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of this compound. We focus on the robust and high-yield Fischer-Speier esterification of 3-acetylbenzoic acid. This document details the underlying chemical principles, a step-by-step kilogram-scale protocol, process optimization, analytical quality control, and critical safety management. The information is tailored for researchers, chemists, and process development professionals aiming to implement a reliable and scalable manufacturing process.
Synthetic Strategy and Mechanistic Rationale
The selection of a synthetic route for industrial-scale production hinges on factors such as yield, purity, cost of raw materials, safety, and environmental impact. For this compound, two primary strategies are considered:
Primary Recommended Route: Fischer-Speier Esterification of 3-Acetylbenzoic Acid
This classical and highly efficient method is our primary recommendation for its simplicity, high conversion rates, and scalability. The reaction involves treating 3-acetylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.
Causality of Experimental Choice: The reaction is an equilibrium process.[1][2] To achieve high yields, the equilibrium must be shifted towards the product side. In a large-scale setting, using an excess of one of the reactants is the most practical approach. Ethanol is chosen as the excess reagent because it is inexpensive, readily available, and can also serve as the reaction solvent, simplifying the process. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
Reaction Mechanism:
Caption: Overall workflow for the large-scale synthesis of this compound.
Quality Control and Analytical Specifications
To ensure the final product meets the required standards, a series of analytical tests should be performed.
| Analysis | Method | Expected Specification / Result |
| Purity | Gas Chromatography (GC) | ≥ 98.5% |
| Identity | ¹H NMR (CDCl₃, 400 MHz) | δ 8.58 (s, 1H), 8.21 (d, 1H), 8.14 (d, 1H), 7.54 (t, 1H), 4.42 (q, 2H), 2.64 (s, 3H), 1.42 (t, 3H). (Note: Data adapted from similar structures). [3] |
| Identity | ¹³C NMR (CDCl₃, 100 MHz) | δ 197.2, 166.3, 137.3, 134.0, 132.5, 129.0, 128.8, 61.5, 26.7, 14.3. (Note: Data adapted from similar structures). [3] |
| Identity | GC-MS | The resulting solution is analyzed by gas chromatography-mass spectrometry to confirm the molecular weight. [4]Expected M/z: 192.08 [M]+. [5] |
Safety and Hazard Management
The safe execution of this protocol requires strict adherence to safety guidelines and the use of appropriate personal protective equipment (PPE).
| Chemical | Key Hazards | Recommended PPE | Handling Precautions |
| Sulfuric Acid | Severe skin/eye burns, toxic fumes | Chemical splash goggles, face shield, acid-resistant gloves, lab coat | Always add acid to other liquids slowly. Work in a well-ventilated fume hood. Have an acid spill kit readily available. |
| Ethanol | Flammable liquid and vapor | Safety glasses, nitrile gloves, lab coat | Keep away from heat, sparks, and open flames. Store in a flammable liquids cabinet. [6][7] |
| Ethyl Acetate | Highly flammable, eye irritant | Safety glasses, nitrile gloves, lab coat | Use in a well-ventilated area, away from ignition sources. |
| 3-Acetylbenzoic Acid | May cause skin and eye irritation | Safety glasses, gloves, lab coat | Avoid creating dust. Handle with standard chemical precautions. |
Emergency Procedures: In case of skin contact with sulfuric acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For fires involving flammable solvents, use a dry chemical or CO₂ extinguisher.
Conclusion
The Fischer-Speier esterification of 3-acetylbenzoic acid represents a highly effective, reliable, and scalable method for the production of this compound. By carefully controlling reaction parameters such as reactant ratios and temperature, and by following a robust work-up and purification protocol, high yields of high-purity product can be consistently achieved. This application note provides the foundational knowledge and practical steps necessary for its successful implementation in a research or drug development setting.
References
-
Eureka | Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Online] Available at: [Link]
- Google Patents. US4092353A - Process for the purification of benzoic acid.
-
CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Online] Available at: [Link]
- Google Patents. KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate.
-
Chemguide. Friedel-Crafts acylation of benzene. [Online] Available at: [Link]
-
Sciencemadness Discussion Board. Ethyl benzoate synthesis. [Online] Available at: [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Online] Available at: [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Online] Available at: [Link]
- Google Patents. CN104311414A - Preparation method of ethyl benzoate.
- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11298463, this compound. [Online] Available at: [Link]
- Google Patents. CN109160880B - A kind of preparation method of ethyl benzoate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15094405, Mthis compound. [Online] Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]
-
Scribd. Ethyl Benzoate Experiment. [Online] Available at: [Link]
-
PhareSST. Analytical Method. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation. [Online] Available at: [Link]
-
ScienceLab.com. Material Safety Data Sheet - Ethyl benzoate. [Online] Available at: [Link]
Sources
- 1. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. Mthis compound | 21860-07-1 | Benchchem [benchchem.com]
- 4. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 5. This compound | C11H12O3 | CID 11298463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Note: Reaction of Ethyl 3-acetylbenzoate with Hydrazine Hydrate
This comprehensive guide details the reaction of Ethyl 3-acetylbenzoate with hydrazine hydrate , a critical transformation in medicinal chemistry for generating the versatile intermediate 3-acetylbenzohydrazide .
Abstract & Scope
This protocol describes the synthesis of 3-acetylbenzohydrazide from this compound using hydrazine hydrate. Unlike its ortho-isomer (which cyclizes to phthalazinones), the meta-substituted this compound undergoes exclusive aminolysis at the ester functionality to yield the acid hydrazide. This guide addresses the chemoselectivity challenge posed by the presence of a ketone group (acetyl), which is prone to competitive hydrazone formation, and provides a robust workflow to isolate the desired ketone-hydrazide scaffold.[1]
Scientific Principles & Reaction Logic[1]
Chemoselectivity: Ester vs. Ketone
The substrate contains two electrophilic sites susceptible to nucleophilic attack by hydrazine (
-
Ester (Ethoxycarbonyl): Undergoes nucleophilic acyl substitution (aminolysis) to form the hydrazide (
). This is the thermodynamic product, driven by the formation of a stable amide-like bond and the expulsion of ethanol.[1] -
Ketone (Acetyl): Undergoes nucleophilic addition-elimination to form the hydrazone (
). While kinetically favored, hydrazone formation is reversible under aqueous acidic conditions, whereas the hydrazide bond is robust.[1]
The "Meta" Distinction
A critical structural insight is the meta-positioning of the substituents.
-
Ortho-isomers (2-acetyl): Rapidly cyclize to form 4-methylphthalazin-1(2H)-one.
-
Meta-isomers (3-acetyl): Steric and geometric constraints prevent intramolecular cyclization. The reaction yields the open-chain hydrazide, preserving the scaffold for further derivatization (e.g., Schiff base library generation).[1]
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the target synthesis route.
Figure 1: Reaction pathways showing the competition between ester aminolysis (Green) and ketone condensation (Red).
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| This compound | 192.21 | 1.0 | Substrate |
| Hydrazine Hydrate (80%) | 50.06 | 3.0 - 5.0 | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |
| Dilute HCl (0.1 N) | 36.46 | Workup | Hydrolysis of Hydrazone |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Dissolve This compound (10 mmol, 1.92 g) in Absolute Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Hydrazine Hydrate (30-50 mmol, ~1.5 - 2.5 mL) dropwise at room temperature.
-
Note: Excess hydrazine is used to drive the ester conversion to completion and prevent the formation of dimeric species (
).
-
Step 2: Reflux (Aminolysis)
-
Equip the flask with a reflux condenser.[1]
-
Heat the mixture to reflux (approx. 80°C) for 3–5 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting ester spot (
) should disappear, replaced by a lower spot (Hydrazide).[1]
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Crystallization: Often, the hydrazide precipitates upon cooling.[1] If not, reduce the solvent volume by 50% under vacuum and cool in an ice bath.[1]
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and cold water (2 x 5 mL).
-
Critical: The water wash helps remove excess hydrazine.[1]
-
Step 4: Purification (Managing the Ketone)
-
Scenario A (Pure Hydrazide): If the NMR shows the acetyl group is intact (singlet ~2.6 ppm), dry the solid under vacuum.[1]
-
Scenario B (Hydrazone Contamination): If the product contains the hydrazone (indicated by extra signals or broadness), suspend the solid in dilute HCl (0.1 N) and stir for 15 minutes at room temperature (hydrolyzes the imine bond but leaves the hydrazide intact), then neutralize with
, filter, and recrystallize from Ethanol.[1]
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 138–142°C (Typical for substituted benzohydrazides).
-
IR Spectrum:
- : N-H stretch (Hydrazide).
- : C=O stretch (Ketone).
- : C=O stretch (Amide I).
-
1H NMR (DMSO-d6, 400 MHz):
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction or product solubility in EtOH. | Increase reflux time; concentrate mother liquor; use excess hydrazine.[1] |
| Dimer Formation | Insufficient Hydrazine.[1] | Ensure Hydrazine:Ester ratio is > 3:[1]1. |
| Hydrazone Impurity | Reaction at ketone site.[1][6][7] | Perform mild acid wash (0.1 N HCl) or recrystallize from aqueous ethanol. |
| Oily Product | Residual solvent or impurities.[1] | Triturate with diethyl ether or hexane to induce crystallization.[1] |
Applications in Drug Discovery
The 3-acetylbenzohydrazide scaffold is a high-value intermediate used in:
-
Schiff Base Libraries: Condensation with various aldehydes to form acylhydrazones, which are screened for anti-tubercular and anti-cancer activity.[1]
-
Heterocycle Synthesis: Precursor for 1,3,4-oxadiazoles (via cyclization) and pyrazoles (via reaction with other hydrazines or active methylenes).[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 3-acetylbenzohydrazide.
References
-
General Benzohydrazide Synthesis
-
Reactivity of Hydrazine with Esters
- Title: Preparation method of hydrazide compound (CN103408454A).
-
Source: Google Patents.[1]
- URL
-
Benzohydrazides in Medicinal Chemistry
-
Related Heterocyclic Synthesis (Mechanism)
Sources
- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Functionalized Pyrazoles via Ethyl 3-acetylbenzoate
Abstract & Strategic Overview
Ethyl 3-acetylbenzoate (CAS: 2184-35-2) is a high-value scaffold in drug discovery, offering a "bifunctional divergence" point. The acetyl group (
This guide outlines three distinct synthetic routes to transform this compound into substituted pyrazoles. Unlike generic protocols, this document addresses the specific chemoselectivity challenge: preserving the labile ethyl ester moiety during the heterocyclization process.
Strategic Pathway Map
The following flowchart visualizes the decision matrix for selecting the optimal route based on the desired substitution pattern at the pyrazole ring.
Figure 1: Strategic decision tree for pyrazole synthesis. Route A is preferred for library generation; Route B for structural diversity; Route C for 4-position functionalization.
Critical Chemoselectivity Insight: The Ester Vulnerability
A common failure mode when working with this compound is the unintentional hydrolysis of the ethyl ester to the carboxylic acid (saponification).
-
The Trap: Standard Claisen-Schmidt conditions (e.g., 10% NaOH/EtOH) used for acetophenone will hydrolyze the ester at Position 1.
-
The Solution: All protocols below utilize non-hydrolytic conditions (thermal neutral, acid-catalyzed, or amine-catalyzed) to ensure the final product retains the ethyl ester.
Detailed Protocols
Route A: The Enaminone Method (DMF-DMA)
Best for: Synthesis of 3-substituted pyrazoles with high yield and purity. This is the most robust route for this specific scaffold.
Mechanism
The reaction proceeds via the Bredereck-Simchen reaction, where DMF-DMA acts as a C1 synthon to form an enaminone. Subsequent Michael addition of hydrazine followed by elimination of dimethylamine closes the ring.
Protocol
-
Enaminone Formation:
-
Charge a round-bottom flask with this compound (1.0 eq) and
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). -
Solvent: Use Toluene (anhydrous) or run neat (solvent-free). Avoid alcohols to prevent transesterification.
-
Conditions: Reflux (
) for 6–8 hours. -
Monitoring: TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting ketone and the appearance of a bright yellow spot (enaminone).
-
Workup: Concentrate in vacuo. The residue is usually a solid that can be used directly. Recrystallize from diethyl ether if necessary.
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (0.1 M concentration).
-
Add Hydrazine Hydrate (1.2 eq) for NH-pyrazoles, or Methyl Hydrazine (1.2 eq) for N-methyl pyrazoles.
-
Reflux for 2–4 hours.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.[1]
-
Regioselectivity Note
When using substituted hydrazines (e.g., Methyl Hydrazine), a mixture of regioisomers (1,3- vs 1,5-substituted) is possible.
-
Dominant Isomer: 1-Methyl-3-(3-ethoxycarbonylphenyl)pyrazole.
-
Reasoning: The terminal carbon of the enaminone is the "soft" electrophile, preferring the unsubstituted nitrogen of the hydrazine (if steric bulk is involved), but in methyl hydrazine, the
is more nucleophilic than , leading to the 1,3-isomer as the kinetic product.
Route B: The Modified Chalcone Method (Piperidine Catalysis)
Best for: Introducing a second aryl group at the 5-position (3,5-diaryl pyrazoles).
Protocol
-
Claisen-Schmidt Condensation (Ester-Safe):
-
Reagents: this compound (1.0 eq), Substituted Benzaldehyde (1.0 eq).
-
Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq). Do NOT use NaOH.
-
Solvent: Ethanol or Toluene.
-
Conditions: Reflux with a Dean-Stark trap (if in Toluene) to remove water, driving the equilibrium. Reaction time: 12–24 hours.
-
Isolation: Evaporate solvent. Flash chromatography is usually required to separate the chalcone from unreacted aldehyde.
-
-
Cyclization to Pyrazole:
-
React the chalcone with Phenylhydrazine (1.2 eq) in Glacial Acetic Acid (Reflux, 4h).
-
Note: Reaction with simple hydrazine hydrate often yields the pyrazoline (dihydro-pyrazole). To get the aromatic pyrazole, an oxidative step is needed (e.g.,
or simply standing in air), but using Phenylhydrazine in AcOH usually drives the reaction directly to the aromatic pyrazole via auto-oxidation/elimination.
-
Route C: Vilsmeier-Haack Formylation
Best for: Installing a formyl group (-CHO) at the 4-position, useful for further reductive amination.
Protocol
-
Hydrazone Formation:
-
React this compound with Phenylhydrazine (1.0 eq) in Ethanol with catalytic Acetic Acid. Isolate the hydrazone solid.
-
-
Vilsmeier Reaction:
-
Prepare Vilsmeier reagent: Add
(3.0 eq) dropwise to dry DMF (excess) at . Stir for 30 min. -
Add the hydrazone (from step 1) dissolved in DMF dropwise.
-
Heat to
for 4–6 hours. -
Quench: Pour into ice water and neutralize with sodium acetate (mild base to protect the ester).
-
Result: 4-Formyl-1,3-diarylpyrazole.
-
Analytical Data & Troubleshooting
Table 1: Comparative Analysis of Routes
| Feature | Route A (Enaminone) | Route B (Chalcone) | Route C (Vilsmeier) |
| Primary Product | 3-Aryl Pyrazole | 3,5-Diaryl Pyrazole | 4-Formyl-1,3-Diaryl Pyrazole |
| Ester Stability | Excellent (Neutral conditions) | Moderate (Requires amine catalyst) | Good (Requires careful quench) |
| Atom Economy | High | Moderate (Loss of water) | Low (Reagent heavy) |
| Key Reagent | DMF-DMA | Benzaldehyde / Piperidine | |
| Common Pitfall | Regioisomer mixtures with alkyl hydrazines | Incomplete oxidation (Pyrazoline formation) | Harsh quench hydrolyzing ester |
Regiochemistry Validation (NOE)
For Route A (using Methyl Hydrazine), distinguishing the 1,3-isomer from the 1,5-isomer is critical.
-
1,3-Isomer: NOE correlation observed between the N-Methyl protons and the Pyrazole-H4 proton.
-
1,5-Isomer: NOE correlation observed between the N-Methyl protons and the Phenyl ring protons (ortho position).
Figure 2: Nuclear Overhauser Effect (NOE) interactions used to assign regiochemistry.
References
-
Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes.[2] Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. (Describes the DMF-DMA and Vilsmeier routes on analogous acetyl-arene systems).
-
Kuthyala, S., et al. (2020).[3] Synthesis, Characterization, and Anticancer Studies of Some Pyrazole‐Based Hybrid Heteroatomics. Journal of Heterocyclic Chemistry. (Validates the DMF-DMA enaminone protocol).
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction: Mechanism and Protocol. (General background on the condensation mechanism).
-
Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155.[4] (Mechanistic insight into hydrazine nucleophilicity and regioselectivity).
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-Acetylbenzoate Synthesis
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Impurity Profiling & Troubleshooting in Esterification Protocols[1][2]
Core Directive & Scope
To the Researcher: You are likely synthesizing Ethyl 3-acetylbenzoate (CAS: 37847-26-4) via the acid-catalyzed Fischer esterification of 3-acetylbenzoic acid.[1][2] While this reaction appears deceptively simple, the presence of two reactive carbonyls (the carboxylic acid and the meta-acetyl ketone) introduces specific "trap" side reactions that do not occur in standard benzoate synthesis.
This guide treats your synthesis not as a recipe, but as a system of competing equilibria. We focus on the two most critical failure modes: Incomplete Conversion (Equilibrium Stalling) and Ketalization (Over-reaction). [1]
Reaction Pathway & Failure Analysis
The following diagram illustrates the primary reaction alongside the critical "parasitic" pathway that consumes your product if conditions are too aggressive.
Figure 1: Mechanistic bifurcation. The green path is the target. The red path represents ketal formation, which occurs if water removal is too efficient in the presence of the ketone.
Troubleshooting Guide: Common Side Products
Issue A: The "Mystery" High-Retention Impurity (Diethyl Ketal)
Symptom: GC/HPLC shows a peak appearing after the product.[1][2] The mass spectrum shows M+46 (or fragmentation indicating loss of OEt groups). Cause: The ketone moiety at the meta position is stable, but in the presence of strong acid catalysts (H₂SO₄) and excess ethanol—especially if you use dehydrating agents like triethyl orthoformate to push the esterification—you will form the diethyl ketal .
| Parameter | Diagnostic | Corrective Action |
| Mechanism | Nucleophilic attack of EtOH on the ketone carbonyl.[1][2] | The ketone is less reactive than the acid, but high heat drives this. |
| Prevention | Avoid "super-dry" conditions.[2] | Do not use molecular sieves or orthoformates inside the reaction pot.[2] Rely on azeotropic distillation (Dean-Stark) instead.[1][2] |
| Recovery | Product is contaminated. | Mild Hydrolysis: Treat the crude oil with dilute HCl (1N) in THF/Water for 30 mins at RT. The ketal hydrolyzes back to the ketone (product) faster than the ester hydrolyzes.[1] |
Issue B: Persistent Starting Material (Unreacted Acid)
Symptom: Significant peak at lower retention time; product solidifies poorly or remains an oil.[1][2]
Cause: Fischer esterification is an equilibrium (
-
Protocol Fix: Use a binary solvent system (Toluene/Ethanol) with a Dean-Stark trap.[1][2] The toluene-water-ethanol azeotrope removes water more efficiently than ethanol alone.[1][2]
-
Workup Fix: Do not rely on column chromatography to remove the acid. Use a Saturated Sodium Bicarbonate (NaHCO₃) wash.[1][2]
-
Warning: The ester is stable to bicarbonate, but ensure the wash is cold to prevent hydrolysis.
-
Issue C: Regioisomers (The "Hidden" Impurity)
Symptom: NMR shows split peaks or "shoulders" on the aromatic signals.[1] Cause: This is rarely formed during esterification.[2] It is an impurity carried over from the synthesis of the starting material (3-acetylbenzoic acid).[1][2]
-
If your precursor was made via Friedel-Crafts acetylation of benzoic acid, you likely have 2-acetyl or 4-acetyl isomers.[1][2]
-
Solution: Recrystallize the starting acid before esterification.[2] Separation of the ethyl ester isomers is difficult by distillation due to similar boiling points.
Validated Experimental Protocol
Standardized for 10g Scale to minimize Ketal formation.
Reagents:
-
Absolute Ethanol (50 mL)
Step-by-Step:
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add the acid, ethanol, and toluene. Add H₂SO₄ dropwise.[2]
-
Reflux: Heat to reflux (approx 78-80°C).[1][2][3] The toluene/ethanol azeotrope will carry water into the trap.
-
Duration: Run for 6–8 hours. Do not run overnight to avoid thermal degradation or ketal creep.[2]
-
Workup (The Purification Step):
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl₂) instead of Sulfuric Acid? A: Yes, and it is often cleaner.[1][2] SOCl₂ converts the carboxylic acid to the acid chloride in situ, which then reacts with ethanol.
-
Benefit: It generates HCl gas and SO₂ as byproducts, driving the reaction forward irreversibly without needing water removal.
-
Risk:[1][2][4] It is more aggressive.[2] Ensure the ethanol is anhydrous to prevent immediate hydrolysis of the acid chloride.
Q: My product smells like "wintergreen" but has a sharp chemical undertone. Is this normal? A: Ethyl benzoate derivatives have pleasant, fruity/wintergreen odors.[1][2][5] A sharp, acrid undertone usually indicates residual acetic acid (if Acetyl Chloride was used) or SO₂ (if Thionyl Chloride was used).[1][2] Ensure your bicarbonate wash was thorough.[2]
Q: How do I distinguish the 3-acetyl (meta) product from the 4-acetyl (para) impurity by NMR? A: Look at the aromatic region:
-
3-Acetyl (Meta): You will see a singlet (or narrow doublet) isolated at high shift (~8.5-8.6 ppm) representing the proton between the two carbonyls (H2).[1][2]
-
4-Acetyl (Para): You will see a classic AA'BB' doublet system (two tall doublets), lacking the isolated high-field singlet.[1][2]
References
-
Fischer Esterification Mechanism & Kinetics
-
Synthesis of Benzoate Derivatives
-
ChemicalBook.[2] "Synthesis of Ethyl Benzoate and Derivatives."
-
-
Impurity Profiling (Ketalization Risks)
-
NMR Data for Regioisomers
-
Royal Society of Chemistry.[2] "Spectroscopic Data for Ethyl Benzoate Derivatives."
-
Sources
- 1. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in Friedel-Crafts acylation of ethyl benzoate
Ticket ID: FC-882-EB Topic: Low Yield (<5%) in Acylation of Ethyl Benzoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
🟢 Module 1: Diagnostic & Root Cause Analysis
User Query: "I am attempting to synthesize ethyl 3-acetylbenzoate by reacting ethyl benzoate with acetyl chloride using 1.1 equivalents of AlCl₃ in DCM at reflux. The yield is negligible. What is wrong with my catalyst?"
The Short Answer
Your catalyst is likely fine, but your synthetic strategy is chemically flawed .
Direct Friedel-Crafts acylation of ethyl benzoate is a "textbook impossible" reaction under standard conditions. You are fighting two fundamental forces of physical organic chemistry: Electronic Deactivation and Lewis Acid Complexation .
The Mechanistic Failure (Root Cause)
To understand why this fails, we must look at the behavior of the Lewis Acid (
-
Ring Deactivation: The ethoxycarbonyl group (
) is a strong electron-withdrawing group (EWG). It removes electron density from the benzene ring, making it a poor nucleophile. -
Catalyst Sequestration (The "Trap"):
is oxophilic. Before it can generate the reactive acylium ion ( ) from acetyl chloride, it preferentially coordinates to the carbonyl oxygen of your ethyl benzoate. -
Super-Deactivation: Once
binds to the ester, the substituent effectively becomes a super-EWG ( ), rendering the ring inert to electrophilic attack.
Visualization: The Failure Pathway
The following diagram illustrates the competition between the desired pathway and the actual "dead-end" complexation.
Figure 1: The Lewis Acid prefers coordinating with the ester oxygen (red path), creating a deactivated complex that prevents the reaction.
🟡 Module 2: Protocol Audit & Optimization (The "Force" Method)
Warning: Even with these optimizations, yields will likely remain poor (<20%). This section is for users who cannot change their synthetic route.
If you are constrained to this specific pathway, you must alter the thermodynamics of the system.
FAQ: Can I just add more catalyst?
Answer: Yes, but you must change the stoichiometry and conditions drastically.
| Parameter | Standard Protocol (Failing) | Optimized Protocol (Low Yield) | Rationale |
| AlCl₃ Equiv. | 1.1 eq | 2.5 - 3.0 eq | 1 eq is consumed by the ester; >1 eq is needed to generate the acylium ion. |
| Solvent | DCM (Boiling Point 40°C) | Nitrobenzene or 1,2-DCE | Higher temperatures (80-100°C) are required to overcome the activation energy of the deactivated ring. |
| Temperature | Reflux (40°C) | 90°C - 100°C | Thermal energy is needed to destabilize the ester-AlCl3 complex. |
| Addition Order | Add AlCl₃ to mixture | Pre-form Acylium | Mix AlCl₃ + Acetyl Chloride first to form the active species, then add substrate. |
Critical Safety Note: Heating AlCl₃ in nitrobenzene can be hazardous. Ensure rigorous moisture exclusion.
🟢 Module 3: Alternative Synthetic Pathways (The Solution)
Recommendation: Abandon the direct acylation of ethyl benzoate. The standard industry approach uses a Retrosynthetic Disconnection that builds the ester functionality after the acylation or uses a more reactive precursor.
Recommended Route: The "Oxidation" Strategy
Instead of acylating a deactivated ester, acylate an activated alkyl benzene (toluene) and then oxidize the methyl group to the ester.
Step-by-Step Workflow:
-
Substrate: Start with Toluene .
-
Acylation: React Toluene with Acetyl Chloride (
).-
Result: 4-Methylacetophenone (Major product, para-directed).
-
-
Oxidation: Oxidize the methyl group to a carboxylic acid (
or catalyzed air oxidation).-
Result: Terephthalic acid derivative (Note: Isomer control is key here; para is favored).
-
-
Esterification: Fischer esterification with Ethanol.
Note: If you specifically need the meta isomer (this compound), the direct acylation of toluene gives para. You must use a different approach:
The "Meta-Selective" Route (Strategic Fix)
To get the meta isomer, you should use Benzoic Acid directly (if using superacids) or use a Nitrile-Grignard approach.
Best Lab-Scale Protocol (Grignard Method):
-
Start with: 3-Bromobenzoic acid (convert to ethyl ester first).
-
Reaction: Ethyl 3-bromobenzoate + Magnesium
Grignard Reagent.-
Issue: Grignard attacks the ester. This fails.
-
Corrected Validated Pathway (Palladium Coupling): Use a Heck or Stille coupling, or a Palladium-catalyzed carbonylation.
Most Robust "Classic" Synthesis for this compound:
-
Start: Acetophenone .
-
Nitration: Nitrate to get m-nitroacetophenone.
-
Reduction/Diazotization/Sandmeyer: Convert nitro to nitrile or halide, then hydrolyze/esterify. (Too long).
The "Modern" Fix (Palladium Catalyzed):
-
Reactants: Ethyl 3-bromobenzoate + Tributyl(1-ethoxyvinyl)tin.
-
Catalyst:
. -
Mechanism: Stille Coupling followed by hydrolysis.
-
Yield: Typically >80%.[1]
Decision Logic for Researchers
Figure 2: Strategic decision tree for synthesis. The green path is the recommended industry standard for high-value intermediates.
📚 References & Grounding[2]
-
Mechanistic Limitation of Deactivated Rings:
-
Source: Master Organic Chemistry. "Friedel-Crafts Acylation of Deactivated Rings."
-
Key Finding: Acylation fails on rings less reactive than chlorobenzene.
-
Link:
-
-
Complexation of AlCl3 with Esters:
-
Source: Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Key Finding: Esters form stable 1:1 or 1:2 complexes with AlCl3, requiring >2 equivalents of catalyst for any reaction to proceed.
-
-
Alternative Synthesis (Palladium Coupling):
-
Source: ChemicalBook / Organic Chemistry Portal.
-
Key Finding: Synthesis of acetyl benzoates via Pd-catalyzed coupling of bromobenzoates is the preferred high-yield route.
-
Link:
-
-
Superacid Catalysis (Advanced):
-
Source: MDPI. "Friedel-Crafts-Type Acylation in Strong Brønsted Acid."
-
Key Finding: Superacids (Triflic acid) can protonate the ester, potentially allowing acylation, but side reactions (hydrolysis) are common.
-
Link:
-
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before attempting high-temperature reactions with aluminum chloride or superacids.
Sources
Removal of unreacted starting materials from Ethyl 3-acetylbenzoate
Case ID: E3AB-PUR-001 Status: Active Topic: Removal of Unreacted Starting Material (3-Acetylbenzoic Acid) Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development[1]
Executive Summary & Chemical Logic
The Challenge: In the synthesis of Ethyl 3-acetylbenzoate (typically via Fisher esterification of 3-acetylbenzoic acid), the most persistent impurity is the unreacted starting material.[1]
The Solution: The purification strategy relies on the acidity differential (
-
Target Molecule (Product): this compound is a neutral ester.[1] It is lipophilic and remains in the organic solvent.[1][2]
-
Impurity (Starting Material): 3-Acetylbenzoic acid is a carboxylic acid (
).[1] By treating the crude mixture with a mild base, we convert this acid into its water-soluble carboxylate salt (Sodium 3-acetylbenzoate), effectively partitioning it into the aqueous phase while the product remains in the organic phase.[1]
Comparative Properties Data
| Property | This compound (Product) | 3-Acetylbenzoic Acid (Impurity) |
| Functionality | Neutral Ester | Weak Acid ( |
| State (RT) | Liquid / Low-melting solid | Solid (MP: 164–171°C) |
| Water Solubility | Negligible | Low (High at pH > 5) |
| Organic Solubility | High (DCM, EtOAc, Et2O) | High (DCM, EtOAc, Et2O) |
| Retention Factor ( | Higher (Less Polar) | Lower (More Polar) |
Standard Operating Procedure (SOP): The Aqueous Workup
Use this protocol as your primary method for removing unreacted acid.[1]
Phase 1: The Quench & Wash
Reagents: Diethyl Ether (
-
Dilution: Dilute the crude reaction mixture with an excess of organic solvent (
or ). A ratio of 3:1 (Solvent:Reaction Volume) is recommended to prevent oiling out.[1] -
The "Fizz" Test (First Wash):
-
The Partition (Second Wash):
-
Brine Wash: Wash the organic layer once with saturated NaCl (Brine) to remove trapped water and break potential emulsions.[1]
Phase 2: Drying & Isolation
-
Drying: Pour the organic layer over anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ).[1] Let sit for 5–10 minutes. -
Filtration: Filter off the desiccant.
-
Concentration: Remove solvent via rotary evaporation.[1]
Workflow Visualization
Figure 1: The logic flow for the acid-base extraction workup. Note the critical pH check loop.
Troubleshooting & FAQs
Direct solutions to common failure points encountered during this specific synthesis.
Q1: I washed with bicarbonate, but TLC still shows a spot for the starting material.
Diagnosis: Incomplete deprotonation or "oiling out." Root Cause: The starting material, 3-acetylbenzoic acid, is moderately organic-soluble.[1][2][3] If the aqueous wash wasn't vigorous enough, or if the pH wasn't high enough, the equilibrium favors the protonated (organic-soluble) acid.[1] Corrective Action:
-
Increase pH: Switch from
to 1M NaOH (cold). Warning: Do this quickly and keep cold (0°C) to prevent hydrolysis of your ester product.[1] -
Back-Extraction: Extract the discarded aqueous layers with fresh organic solvent to ensure no product was trapped, then combine and re-wash.[1]
Q2: A thick emulsion formed in the separatory funnel.
Diagnosis: Surface tension stabilization, likely due to the presence of partial hydrolysis byproducts or high concentration.[1] Corrective Action:
-
The "Brine Bomb": Add a large volume of saturated brine. The high ionic strength forces phase separation.
-
Filtration: If solid particulates are visible at the interface, filter the entire mixture through a pad of Celite.[1]
-
Time & Gravity: Sometimes, simply waiting 20 minutes is the best reagent.[1]
Q3: My yield is significantly lower than expected.
Diagnosis: Product Hydrolysis.
Root Cause: You likely used a base that was too strong (like concentrated NaOH) or allowed the basic wash to sit in contact with the ester for too long, converting your product back into the starting material.[1]
Prevention: Use
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for common purification failures.
Advanced Purification: Flash Chromatography
If the acid-base wash fails to achieve >98% purity, use column chromatography.[1]
Stationary Phase: Silica Gel (Standard 40–63 µm).[1] Mobile Phase Gradient:
-
Start: 100% Hexanes (or Petroleum Ether).
-
Ramp: 0%
20% Ethyl Acetate.[1] -
Logic: The ester (this compound) is significantly less polar than the acid.[1] It will elute early (
in 20% EtOAc/Hex).[1] The acid will stick to the silica or elute only with high polarity solvents.[1]
TLC Visualization:
-
UV Light (254 nm): Both compounds are UV active (conjugated systems).[1]
-
Stain: 2,4-DNP stain will turn orange/red for both due to the ketone (acetyl) group.[1] Bromocresol Green will stain the acid yellow (on a blue background) but will not stain the ester.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 220324, 3-Acetylbenzoic acid. Retrieved January 30, 2026, from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for esterification workups and acid-base extraction logic).
- Organic Syntheses. (n.d.). General procedures for esterification and workup.
Sources
Technical Support: NMR Impurity Profiling for Ethyl 3-acetylbenzoate
Case Reference: TICKET-NMR-E3AB-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active
Executive Summary & Spectral Standard
Objective: To provide a definitive guide for identifying and quantifying impurities in Ethyl 3-acetylbenzoate (CAS: 21111-72-2) using 1H NMR spectroscopy.
The synthesis of this compound often presents a challenge in regio-control. Whether synthesized via Friedel-Crafts acylation (meta-directing ester) or esterification of 3-acetylbenzoic acid, the presence of regioisomers and hydrolysis products significantly impacts downstream biological assays.[1]
The "Golden Standard" Spectrum (Target Molecule)
Before troubleshooting, you must validate your main peaks.[1] The meta-substitution pattern is the diagnostic fingerprint.[1]
| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Diagnostic Feature |
| H-2 (Aromatic) | 8.62 | t (Singlet-like) | 1H | Most deshielded; between two electron-withdrawing groups (EWG). |
| H-6 (Aromatic) | 8.24 | dt ( | 1H | Ortho to ester; doublet appearance.[1] |
| H-4 (Aromatic) | 8.18 | dt ( | 1H | Ortho to ketone; doublet appearance.[1] |
| H-5 (Aromatic) | 7.58 | t ( | 1H | Meta to both EWGs; distinct triplet.[1] |
| Ethyl -CH | 4.43 | q ( | 2H | Deshielded by ester oxygen.[1] |
| Acetyl -CH | 2.66 | s | 3H | Sharp singlet; key purity handle.[1] |
| Ethyl -CH | 1.43 | t ( | 3H | Coupled to methylene.[1] |
Note: Shifts reported in CDCl
. Values may drift0.05 ppm depending on concentration and water content.[1]
Troubleshooting Modules (FAQ Format)
Ticket #101: "I see two symmetric doublets in the aromatic region instead of a complex pattern."
Diagnosis: Regioisomer Contamination (Ethyl 4-acetylbenzoate) This is the most critical impurity.[1] The para-isomer possesses a plane of symmetry that the meta-isomer (target) lacks.[1]
-
Mechanism: If the synthesis involved Friedel-Crafts acylation on an alkyl benzene followed by oxidation, or if the starting material contained para-impurities, this isomer will persist.[1]
-
The Spectral Signature:
-
Target (Meta): 4 distinct aromatic signals (1H each).
-
Impurity (Para): AA'BB' system appearing as two large doublets (integrating 2H each) around 8.11 ppm and 8.01 ppm .[1]
-
-
Resolution:
Ticket #102: "There is a broad hump > 10.0 ppm and my ethyl integrals are low."
Diagnosis: Hydrolysis (3-Acetylbenzoic Acid) Esters are liable to hydrolyze under acidic workup conditions or upon storage in wet solvents.[1]
-
The Spectral Signature:
-
Resolution:
Ticket #103: "I see a triplet at 1.2 ppm and a quartet at 3.7 ppm."
Diagnosis: Residual Ethanol (Solvent/Byproduct) Often trapped in the crystal lattice or oil after workup.[1]
-
Differentiation:
-
Why it matters: Ethanol will artificially inflate your yield calculations if determined by weight.[1]
-
Quantification: Compare the integral of the ethanol quartet (3.72 ppm) to the target's aromatic H-2 (8.62 ppm).[1]
Diagnostic Logic Workflows
Use the following logic trees to triage your sample.
Workflow A: Isomer Identification
Figure 1: Decision tree for distinguishing regioisomers based on aromatic splitting patterns.
Workflow B: General Impurity Triage
Figure 2: Rapid triage guide for non-aromatic impurities.[1]
Advanced Verification: qNMR Protocol
For drug development applications, qualitative ID is insufficient.[1] Use this quantitative NMR (qNMR) setup to determine % purity.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).[1]
-
Why: Non-volatile, high relaxation delay not required, distinct singlet at
6.1 ppm (clear of benzoate region).[1]
Protocol:
-
Weigh 10.0 mg of this compound (Analyte).
-
Weigh 5.0 mg of TMB (IS).[1]
-
Dissolve both in 0.6 mL CDCl
. -
Acquire spectrum with D1 (Relaxation Delay)
30 seconds (essential for accurate integration). -
Calculation:
[1][4]
References
- Citation Note: Provides comparative spectral data for the para-isomer to validate the "impurity" sign
-
Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1][7] Retrieved January 30, 2026, from [Link][1]
-
Citation Note: Authoritative source for calculating expected chemical shifts based on substituent effects (Z-values).[1]
-
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1]
- Citation Note: General reference for validating aromatic coupling patterns of meta- vs para-substituted benzenes.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR spectrum [chemicalbook.com]
- 3. ETHYL 4-ACETYLBENZOATE(38430-55-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. CSD Solution #13 [chem.ucalgary.ca]
- 6. Ethyl 3-methylbenzoate(120-33-2) 1H NMR [m.chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Dealing with incomplete conversion in the synthesis of Ethyl 3-acetylbenzoate
Topic: Dealing with incomplete conversion in the synthesis of Ethyl 3-acetylbenzoate Content Type: Technical Support Center (Troubleshooting & Protocols) Persona: Dr. Helix, Senior Application Scientist at The Catalyst Core
Ticket Subject: Incomplete Conversion in this compound Synthesis Status: Open Assigned Specialist: Dr. Helix, Senior Application Scientist[1][2]
Executive Summary
If you are synthesizing This compound via standard Fischer esterification (3-acetylbenzoic acid + ethanol + acid catalyst) and are stuck at ~60-70% conversion, you are likely fighting a thermodynamic equilibrium, not a kinetic failure.[1][2] The 3-acetyl substituent is electron-withdrawing, which theoretically enhances the electrophilicity of the carbonyl carbon, but it does not overcome the fundamental limitation of water accumulation in the reaction matrix.
This guide provides the diagnostic logic to identify the bottleneck and two validated protocols to force the reaction to completion.
Part 1: Diagnostic Workflow
Before altering your setup, use this logic tree to pinpoint the failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of low yields in esterification.
Part 2: Technical FAQs & Troubleshooting
Q1: I am refluxing 3-acetylbenzoic acid in ethanol with H₂SO₄ for 24 hours. Why is TLC still showing starting material?
Dr. Helix: You have hit the Fischer Equilibrium Wall .
The equilibrium constant (
-
The Science: Water produced during the reaction acts as a nucleophile, attacking the ester product and hydrolyzing it back to the starting acid.
-
The Fix: You must break the equilibrium. Since ethanol forms a binary azeotrope with water (and a ternary one if you use benzene/toluene), simple reflux is insufficient.[1][2] You need a Dean-Stark trap (using toluene as a co-solvent) or Molecular Sieves (3Å) in a Soxhlet extractor to physically remove water from the reaction zone.[2]
Q2: Can I use Thionyl Chloride (SOCl₂) instead?
Dr. Helix: Yes, and this is often the superior route for difficult substrates. Converting the acid to the acid chloride (3-acetylbenzoyl chloride) first creates an irreversible pathway.
-
Mechanism: Reaction with SOCl₂ produces the acid chloride, SO₂, and HCl.[2][3] The gas evolution drives this step to completion. Subsequent addition of ethanol releases HCl (which must be trapped) but does not produce water.[1][2]
-
Caution: Ensure your ethanol is dry.[1][2] If the ethanol contains water, it will hydrolyze the highly reactive acid chloride back to the carboxylic acid, bringing you back to square one.
Q3: Will the acetyl group (ketone) react with the ethanol?
Dr. Helix: It is a valid concern, but generally no , not under these specific conditions. While ketones can form acetals (ketals) with alcohols in the presence of acid, the formation of diethyl acetals from acetophenones (like your 3-acetyl group) is thermodynamically unfavorable compared to esterification. It usually requires orthoformates or glycol to drive acetalization.[1][2]
-
Monitoring: Watch for a spot with a slightly higher Rf than your ester on TLC.[1] If acetalization occurs, it can usually be reversed by a mild aqueous acid wash during workup.[1][2]
Q4: My crude NMR shows a mix of product and starting acid. How do I purify this without a column?
Dr. Helix: You can exploit the acidity of the starting material.
-
Dissolve the crude mixture in Ethyl Acetate .
-
Separate the layers.[1] The organic layer contains your pure ester.[1]
-
Optional: Acidify the aqueous layer with HCl to recover unreacted starting material.
Part 3: Validated Experimental Protocols
Method A: The "Equilibrium Breaker" (Modified Fischer)
Best for: Large scale, avoiding noxious SOCl₂ fumes.[2]
Reagents:
-
H₂SO₄ (Conc., 0.1 eq) or p-Toluenesulfonic acid (pTSA) (0.05 eq)[1][2]
-
Toluene (Volume equal to Ethanol) - Crucial for azeotrope[1][2]
Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add 3-acetylbenzoic acid, ethanol, toluene, and the acid catalyst.
-
Reflux: Heat to vigorous reflux.[1][2] The toluene/ethanol/water azeotrope will boil up. Water will separate in the Dean-Stark trap (lower phase) while the organic solvent returns to the flask.
-
Monitor: Continue until water collection ceases (approx. 4–8 hours).
-
Workup: Cool. Wash with sat.[1][2][4] NaHCO₃ to remove trace acid.[1][2] Dry over MgSO₄ and concentrate.
Method B: The "Sure-Fire" Route (Acid Chloride)
Best for: High value starting material, requiring 100% conversion.[2]
Reagents:
Workflow:
-
Activation: In a dry flask under N₂, dissolve 3-acetylbenzoic acid in dry DCM (or neat if scale allows). Add SOCl₂ and catalytic DMF.[1][2]
-
Reflux: Heat at mild reflux (40°C) for 2 hours. Gas evolution (SO₂, HCl) will occur.[1][2][5] Scrub these gases.
-
Evaporation: Critical Step. Evaporate the solvent and excess SOCl₂ under vacuum to leave the crude acid chloride (yellow oil/solid).
-
Esterification: Redissolve the residue in dry DCM. Cool to 0°C. Slowly add dry Ethanol.
-
Finish: Stir at room temp for 2 hours.
Part 4: Data Comparison
| Feature | Method A: Standard Fischer | Method A+: Dean-Stark | Method B: Thionyl Chloride |
| Conversion (Typical) | 60–70% | 90–95% | >98% |
| Reaction Time | 12–24 Hours | 4–8 Hours | 3–5 Hours |
| Complexity | Low | Medium (Glassware) | High (Moisture Sensitive) |
| Byproducts | Water | Water | SO₂, HCl (Gas) |
| Atom Economy | High | High | Lower (SOCl₂ waste) |
References
-
Fischer Esterification Mechanism & Equilibrium
-
Thionyl Chloride Activation Mechanism
-
Purification of Benzoate Derivatives
-
3-Acetylbenzoic Acid Properties
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Ethyl 3-acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for overcoming the common purification challenges associated with Ethyl 3-acetylbenzoate. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower researchers to troubleshoot and adapt these methods to their specific experimental contexts.
I. Understanding the Core Challenge: Common Impurities
The most prevalent purification challenges for this compound stem from the impurities generated during its synthesis, which is typically a Fischer esterification of 3-acetylbenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.
Primary Impurities to Consider:
-
Unreacted 3-acetylbenzoic acid: Due to the reversible nature of Fischer esterification, incomplete conversion is common.[1]
-
Excess Ethanol: Often used in large excess to drive the reaction equilibrium towards the product.
-
Acid Catalyst: Residual strong acid (e.g., sulfuric acid) from the synthesis.
-
Water: A byproduct of the esterification reaction.
-
Positional Isomers (Less Common): If the starting material, acetylbenzoic acid, is not pure, isomers like ethyl 2-acetylbenzoate or ethyl 4-acetylbenzoate could be present.
Below is a workflow diagram illustrating the initial purification steps to address the most common impurities.
Caption: Initial workup for crude this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is acidic. How do I remove the acidic impurities?
A1: The acidity in your product is likely due to unreacted 3-acetylbenzoic acid and the acid catalyst. A basic aqueous wash is the most effective way to remove these.
-
Why this works: Sodium bicarbonate (NaHCO₃) is a weak base that will deprotonate the carboxylic acid and the strong acid catalyst, forming their respective sodium salts. These salts are highly soluble in water and will partition into the aqueous layer during a liquid-liquid extraction, while the neutral ester, this compound, remains in the organic layer.
-
Protocol:
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that is formed.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Q2: I'm having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2][3][4] This is often due to high impurity levels, a solvent in which the compound is too soluble, or too rapid cooling.
-
Troubleshooting Steps:
-
Reduce Supersaturation Rate: Cool the solution more slowly to give the molecules time to orient into a crystal lattice.[2]
-
Add Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.[2][3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Re-evaluate Your Solvent System:
-
If using a single solvent, your compound may be too soluble. Try a solvent in which it is less soluble.
-
If using a mixed solvent system (e.g., ethanol/water), you may have too much of the "good" solvent (ethanol). Add more of the "poor" solvent (water) dropwise to the warm solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the oil and allow to cool slowly.[5][6]
-
-
Increase Purity: The presence of impurities can disrupt crystal lattice formation.[4] Consider an initial purification by column chromatography before attempting recrystallization.
-
Q3: My product appears pure by TLC, but the yield is low after column chromatography. What could be the issue?
A3: Low yield after column chromatography can be due to several factors:
-
Improper Solvent System: If the mobile phase is too polar, your product may elute too quickly with impurities. If it's not polar enough, your product may not move off the column at all.
-
Irreversible Adsorption: Highly polar compounds can sometimes irreversibly bind to the silica gel. While this compound is not extremely polar, this can be a factor.
-
Sample Loading: Using too much solvent to load your sample can lead to band broadening and poor separation.[7]
-
Optimization Strategies:
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common starting point for esters is a mixture of ethyl acetate and hexanes.[8][9]
-
Dry Loading: Instead of dissolving your sample in the mobile phase, adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of your column.[7]
-
Q4: Can I purify this compound by distillation?
A4: Yes, distillation is a viable purification method, especially for removing non-volatile impurities. However, due to its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition. The boiling point of the related compound, ethyl benzoate, is 212 °C at atmospheric pressure.[10][11] The boiling point will be significantly lower under reduced pressure.
III. Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is effective for removing more soluble or less soluble impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[12]
-
Induce Saturation: While the solution is still hot, add water dropwise until you observe a persistent cloudiness. This indicates that the solution is saturated.[5]
-
Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the cloudy suspension, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This technique is excellent for separating this compound from impurities with different polarities.
-
Select Mobile Phase: Using TLC, identify a mobile phase that provides good separation. A common system is a mixture of ethyl acetate and hexanes.[14] A good starting ratio is 1:9 (ethyl acetate:hexanes), adjusting the polarity as needed to achieve an Rf of ~0.3-0.4 for the product.[8]
-
Pack the Column: Pack a glass column with silica gel using the selected mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and carefully apply it to the top of the silica gel. Alternatively, use the dry loading method described in the FAQ section.[7]
-
Elution: Add the mobile phase to the top of the column and apply positive pressure to push the solvent through the silica gel. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Comparison of Recrystallization and Chromatography Workflows.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
| Technique | Purpose | Expected Outcome for Pure Product |
| Thin Layer Chromatography (TLC) | Rapid purity check and monitoring of reactions/column chromatography. | A single spot. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Clean spectrum with characteristic peaks for the ethyl and acetylbenzoate moieties. Absence of peaks from starting materials or other impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | A single major peak corresponding to the mass of this compound. |
| Melting Point | Assessment of purity. | A sharp melting range consistent with the literature value. Impurities will broaden and depress the melting point. |
V. References
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 29, 2026, from
-
Solved Use table below to select the best recrystallization | Chegg.com. (2021, September 23). Retrieved January 29, 2026, from [Link]
-
Recrystallization 2. (n.d.). Retrieved January 29, 2026, from
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved January 29, 2026, from
-
Recrystallization - Why two solvents? : r/chemhelp - Reddit. (2014, September 7). Retrieved January 29, 2026, from [Link]
-
recrystallization : r/chemistry - Reddit. (2024, February 5). Retrieved January 29, 2026, from [Link]
-
Successful Flash Chromatography | Biotage. (n.d.). Retrieved January 29, 2026, from [Link]
-
Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7 - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 29, 2026, from [Link]
-
3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 29, 2026, from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved January 29, 2026, from [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
How to separate ethyl acetate and hexane mixture after a gradient column chromatography? (2024, June 26). Retrieved January 29, 2026, from [Link]
-
Help with recrystallization : r/Chempros - Reddit. (2022, May 27). Retrieved January 29, 2026, from [Link]
-
Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. (n.d.). Retrieved January 29, 2026, from
-
Benzoic acid, ethyl ester - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27). Retrieved January 29, 2026, from [Link]
-
CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents. (n.d.). Retrieved January 29, 2026, from
-
Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6 - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from
-
21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (2024, September 30). Retrieved January 29, 2026, from [Link]
-
-
Thin Layer Chromatography. (n.d.). Retrieved January 29, 2026, from
-
-
TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
(PDF) 3-Acetylbenzoic acid - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. - IJCRT.org. (2024, February 2). Retrieved January 29, 2026, from [Link]
-
How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014, June 30). Retrieved January 29, 2026, from [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (2018, June 11). Retrieved January 29, 2026, from [Link]
-
(A) Effects of ethyl acetate extraction, (B) n-hexane as the... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved January 29, 2026, from [Link]
-
Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Cheméo. (n.d.). Retrieved January 29, 2026, from [Link]
-
Solved TLC Plate Data ethyl acetate/hexanes 10/90 25/75 | Chegg.com. (2020, April 8). Retrieved January 29, 2026, from [Link]
-
Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - MDPI. (2023, May 30). Retrieved January 29, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 11. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. biotage.com [biotage.com]
Technical Support Center: Minimizing Byproducts in Ethyl 3-acetylbenzoate Synthesis
The following technical guide addresses the synthesis of Ethyl 3-acetylbenzoate (CAS: 37847-24-8) , focusing on the mitigation of byproduct formation during the esterification of 3-acetylbenzoic acid.
Executive Summary & Reaction Logic
The synthesis of this compound is most reliably achieved via the Fischer Esterification of 3-acetylbenzoic acid with ethanol. While conceptually simple, the presence of a reactive ketone moiety at the meta position introduces specific chemo-selectivity challenges often overlooked in standard protocols.
The Core Conflict: The conditions required to drive the equilibrium toward the ester (acid catalysis + water removal) are chemically identical to the conditions required to form a diethyl ketal (acetal) at the ketone position.
Reaction Scheme
The following diagram illustrates the primary pathway and the competing side reactions that generate the most common impurities.
Figure 1: Reaction network showing the reversible formation of the ketal byproduct and irreversible aldol condensation.[1]
Troubleshooting Guide (Q&A)
This section addresses specific spectral anomalies and purity issues reported by users.
Q1: My NMR shows a triplet at ~1.2 ppm and a quartet at ~3.5 ppm that integrate too high. Is this residual ethanol?
Diagnosis: Likely Diethyl Ketal Formation .[1] Root Cause: The ketone group on the benzene ring has reacted with the excess ethanol solvent under acidic conditions. This is thermodynamically favored when water is aggressively removed (e.g., via Dean-Stark or molecular sieves) to drive the esterification.[1] Corrective Action:
-
Do not discard. The reaction is reversible.[2]
-
The "Acid Wash" Fix: During workup, wash the organic layer with 1M HCl (aq) and stir vigorously for 15–30 minutes at room temperature. This selectively hydrolyzes the acid-labile ketal back to the ketone without hydrolyzing the more stable ester.
-
Prevention: Monitor reaction time closely. Stop the reaction immediately upon consumption of the starting acid.
Q2: The reaction mixture turned dark brown/black, and the yield is low.
Diagnosis: Aldol Condensation / Polymerization .
Root Cause: The acetyl group possesses
-
Switch Catalyst: Replace sulfuric acid with a milder acid catalyst like p-Toluenesulfonic acid (PTSA) or a solid acid catalyst (e.g., Amberlyst-15).[1]
-
Lower Temperature: If using a high-boiling cosolvent (e.g., toluene for azeotropic distillation), ensure the bath temperature does not exceed 110°C.[1]
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon to prevent oxidative degradation.
Q3: I cannot reach >95% conversion; starting material persists.
Diagnosis: Equilibrium Limitation . Root Cause: Water accumulation in the ethanol is halting the forward reaction. Corrective Action:
-
Azeotropic Removal: Use a binary solvent system (Ethanol/Toluene or Ethanol/Benzene) and a Dean-Stark trap.[1] Note: The ternary azeotrope of Ethanol/Water/Toluene boils at ~74°C.
-
Molecular Sieves: Use a Soxhlet extractor filled with activated 3Å molecular sieves to continuously dry the refluxing ethanol. Note: Avoid 4Å or 5Å sieves as they can catalyze side reactions.
Optimized Experimental Protocols
Method A: Modified Fischer Esterification (Standard)
Best for: Large scale, cost-efficiency.[1]
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Acid : 10.0 equiv Ethanol | Excess ethanol drives equilibrium.[1] |
| Catalyst | Sufficient for catalysis; minimizes charring.[1] | |
| Solvent | Ethanol (Anhydrous) | Reactant and solvent.[1][4] |
| Temp/Time | Reflux (78°C) for 4-6 hours | Monitor by TLC (Hexane:EtOAc 7:3). |
Step-by-Step:
-
Dissolve 3-acetylbenzoic acid (10 g, 61 mmol) in anhydrous ethanol (40 mL).
-
Add conc.
(0.3 mL) dropwise.[1] -
Reflux for 5 hours.
-
Critical Workup (De-ketalization):
Method B: Alkylation (High Purity / Non-Acidic)
Best for: Small scale, acid-sensitive substrates, avoiding ketals entirely.[1]
| Parameter | Specification | Rationale |
| Reagents | 3-Acetylbenzoic acid, | |
| Solvent | DMF or Acetone | Polar aprotic solvent favors |
| Temp | 60°C (DMF) or Reflux (Acetone) | Mild conditions prevent degradation.[1] |
Step-by-Step:
-
Suspend 3-acetylbenzoic acid (1.0 equiv) and
(1.5 equiv) in DMF (5 mL/g). -
Stir for 15 min at RT to form the carboxylate salt.
-
Add Ethyl Iodide (1.2 equiv) dropwise.[1]
-
Heat to 60°C for 3 hours.
-
Pour into ice water and extract with Ether/EtOAc.
-
Result: This method produces zero ketal byproduct because no acidic alcohol is present.
-
Troubleshooting Logic Flowchart
Use this decision tree to diagnose impurities in your crude product.
Figure 2: Diagnostic logic for impurity identification and remediation.
References
-
PubChem. (2025).[1][6] this compound (Compound).[1][6][7] National Library of Medicine. [Link][1]
-
Royal Society of Chemistry. (2012).[1] Microscale preparation of ethyl benzoate. RSC Education.[1] [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations. [Link]
Sources
- 1. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 3. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. This compound | C11H12O3 | CID 11298463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting failed pyrazole synthesis with Ethyl 3-acetylbenzoate
Topic: Troubleshooting Failed Pyrazole Synthesis Starting Material: Ethyl 3-acetylbenzoate Target: 3-(3-ethoxycarbonylphenyl)pyrazole derivatives Persona: Senior Application Scientist
Introduction: The "Dual-Carbonyl" Trap
As researchers, we often view This compound as a simple acetophenone derivative. However, in pyrazole synthesis, it presents a specific chemoselective challenge: it possesses two electrophilic sites—the acetyl ketone (your target for pyrazole formation) and the ethyl ester (a bystander that must survive).
Most "failed" syntheses with this substrate stem from three root causes:
-
Ester Hydrolysis: Loss of the ethyl group during the intermediate formation.
-
Hydrazide Formation: The hydrazine reagent attacking the ester instead of (or in addition to) the ketone.
-
Regioisomeric Mixtures: Inseparable isomers when using substituted hydrazines.
This guide moves beyond standard textbook protocols to address the specific failure modes of this substrate.
Phase 1: The Intermediate (Claisen vs. Enaminone)
The first step involves activating the acetyl group. You are likely attempting one of two routes. If your reaction yielded a "sticky goo" or returned starting material, diagnose here.
Route A: The Classical Claisen (Formylation)
Reagents: Ethyl Formate, NaOEt, Ethanol.
Common Failure: The product solidifies but upon analysis, the ethyl ester is gone (replaced by carboxylic acid), or the yield is <30%.
-
The Cause: Saponification. Even trace water in your ethanol or "aged" NaOEt (which absorbs moisture) generates NaOH. Sodium hydroxide rapidly hydrolyzes the benzoate ester.
-
The Fix:
-
Strict Anhydrous Conditions: Use freshly distilled EtOH and NaOEt stored under argon.
-
Base Matching: Never use NaOMe or NaOH. You must use NaOEt to prevent transesterification (ethyl
methyl ester). -
Temperature: Keep the reaction at 0–5°C during base addition. High heat promotes ester attack.
-
Route B: The DMF-DMA Enaminone (Recommended)
Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Expert Insight: For this compound, this is the superior pathway. It proceeds under neutral/thermal conditions, leaving the benzoate ester completely untouched.
-
Protocol: Reflux this compound in neat DMF-DMA (3–5 equivalents) for 4–8 hours.
-
Monitoring: The appearance of a bright yellow/orange solid (the enaminone) indicates success.
-
Troubleshooting: If conversion is low, add a catalytic amount of Xylene to increase the reflux temperature (DMF-DMA boils at ~105°C; Xylene pushes this to ~140°C).
Phase 2: Cyclization (The Hydrazine Step)
This is where the "Dual-Carbonyl Trap" activates.
Scenario: You formed the intermediate successfully, added hydrazine, and obtained a solid. However, NMR shows the loss of the ethyl quartet/triplet signals.
Critical Issue: Chemoselectivity (Ester vs. Pyrazole)
Hydrazine is a potent nucleophile. While it prefers the 1,3-electrophile system of your intermediate to form the pyrazole, it will attack the benzoate ester to form a hydrazide (Ar-CONHNH₂) if given time or heat.
| Parameter | Recommended Condition | Why? |
| Stoichiometry | 1.0 to 1.05 equivalents | Excess hydrazine attacks the ester. |
| Temperature | 0°C to Room Temp | Heat accelerates hydrazide formation. |
| Solvent | Ethanol or Acetic Acid | Avoid water to prevent hydrolysis. |
| Acid Catalyst | Acetic Acid (Glacial) | Protonates the enaminone, accelerating pyrazole closure over ester attack. |
Visualizing the Chemoselectivity Logic
The following diagram illustrates the kinetic competition between the desired pyrazole formation and the undesired hydrazide byproduct.
Caption: Kinetic competition between pyrazole cyclization (Green) and ester aminolysis (Red).
Phase 3: Regioselectivity (Substituted Hydrazines)
If you are using Methylhydrazine or Phenylhydrazine , you will generate two isomers:
-
1,5-Isomer: Sterically crowded (often kinetic).
-
1,3-Isomer: Less crowded (thermodynamic).
Troubleshooting the "Mix": If you cannot separate the isomers by column chromatography:
-
Switch Solvents: Cyclization in Ethanol favors a mix. Cyclization in Glacial Acetic Acid often shifts the equilibrium toward the thermodynamic (1,3-isomer) product due to the stabilization of the intermediate.
-
Trituration: The 1,3-isomer is usually more crystalline. Triturate the crude oil with cold diethyl ether or hexanes; the 1,3-isomer often precipitates while the 1,5-isomer remains in the mother liquor.
Validated Protocol: The "Safe" Route
To maximize success and preserve the ethyl ester, follow this specific workflow:
-
Activation: Dissolve this compound (10 mmol) in DMF-DMA (12 mL). Reflux for 6 hours. Evaporate volatiles in vacuo to obtain the crude enaminone (red/orange oil or solid).
-
Cyclization: Redissolve the crude enaminone in Ethanol (30 mL). Cool to 0°C.
-
Addition: Add Hydrazine Hydrate (10 mmol, exact stoichiometry ) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature for 2 hours. Do not reflux.
-
Workup: Pour into ice water. The pyrazole ester should precipitate. Filter and wash with cold water.
FAQ: Rapid Troubleshooting
Q: My product is soluble in water and I can't filter it. A: You likely formed the Hydrazide (which is more polar) or hydrolyzed the ester to the Acid (soluble in basic workup). Acidify the aqueous layer to pH 4; if a solid precipitates, it is the carboxylic acid derivative (failed ester retention).
Q: I see a new spot on TLC that doesn't move (Baseline). A: This is often the Azine dimer (two ketone molecules linked by one hydrazine). This happens if you add the ketone to the hydrazine. Always add hydrazine to the ketone/enaminone to keep hydrazine in local excess during the addition.
Q: Can I use HCl instead of Acetic Acid? A: No. Strong mineral acids in ethanol can cause transesterification or hydrolysis of your benzoate ester. Stick to Acetic Acid or mild Lewis acids (like Yb(OTf)₃) if catalysis is needed.
References
-
Review of Enaminone Chemistry: El-Saghier, A. M. M. (2020). Enaminones as building blocks in heterocyclic synthesis: A review. Journal of Heterocyclic Chemistry.
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines. Journal of Organic Chemistry.
-
DMF-DMA Mechanism & Utility: Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Building Block in Heterocyclic Synthesis. Current Organic Chemistry.
-
Hydrazine Chemoselectivity: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational text on Pyrazole kinetics).
Technical Support Center: Purification of Crude Ethyl 3-acetylbenzoate
Topic: Improving the purity of crude Ethyl 3-acetylbenzoate (CAS: 37847-26-4) Audience: Researchers, Process Chemists, and Drug Development Scientists.[1][2]
Introduction: The Purity Challenge
This compound is a bifunctional aromatic intermediate containing both an ester and a ketone moiety.[1][2] Synthesized typically via the acid-catalyzed esterification of 3-acetylbenzoic acid, the crude product often suffers from specific impurity profiles: unreacted starting acid, residual catalyst (p-TSA or
This guide provides a modular troubleshooting approach. We move from chemical decontamination (Work-up) to physical separation (Distillation/Crystallization), ensuring a self-validating workflow.[1][2]
Module 1: Diagnostic & Chemical Work-up[1][2][3]
Q: My crude product is acidic and shows a smear on TLC near the baseline. What is happening?
A: You likely have unreacted 3-acetylbenzoic acid contaminating your ester. In esterification reactions, equilibrium limitations often leave 5-10% of the starting acid unreacted.[1] This acid is highly polar and will cause streaking on silica gel and interfere with downstream crystallization.[2]
Protocol: The "Self-Validating" Bicarbonate Wash Do not rely solely on column chromatography to remove the starting acid; it is inefficient.[1] Use chemical polarity differences first.
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Diethyl Ether if the product volume is large, as it holds water.[1]
-
The Wash: Wash the organic layer with saturated aqueous Sodium Bicarbonate (
) .[1] -
Validation (The "Fizz" Test): Continue washing until no further
evolution (fizzing) is observed. -
The Brine Break: Wash once with saturated brine to disrupt emulsions and remove residual base.[1]
-
Drying: Dry over anhydrous
(preferred over for faster kinetics) and concentrate in vacuo.
Q: I formed a stubborn emulsion during the bicarbonate wash. How do I break it?
A: The density difference between your phases is insufficient, or amphiphilic impurities are stabilizing the interface. [1]
-
Immediate Fix: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.[1]
-
Secondary Fix: If using EtOAc (density ~0.9 g/mL) and water (density 1.0 g/mL), the densities are too close. Add a small amount of DCM (density 1.33 g/mL) to the organic layer to increase the density differential.
-
Filtration: Pass the emulsion through a pad of Celite.[1] This physically breaks the surface tension stabilizing the bubbles.[1]
Module 2: Purification Logic & Decision Tree
Before proceeding to advanced purification, determine the physical state of your crude material.[1] this compound is a low-melting solid (often supercooling into an oil).[1][2]
Figure 1: Decision tree for selecting the optimal purification method based on physical state.[1][2]
Module 3: High-Vacuum Distillation (For Oils)
Q: My product is a dark oil. I tried distilling at atmospheric pressure, but it started decomposing. Why?
A: You exceeded the thermal stability limit of the ketone moiety. Aromatic esters have high boiling points (>250°C at 1 atm). Prolonged heating at these temperatures promotes polymerization or oxidation of the acetyl group.
Protocol: Reduced Pressure Distillation You must lower the boiling point to a safe window (<150°C).
| Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 760 (Atm) | > 260°C (Decomp risk) | DO NOT ATTEMPT |
| 10 - 15 (Water Aspirator) | ~ 140 - 150°C | Acceptable, but watch pot temp.[1][2] |
| 0.5 - 1.0 (High Vac) | ~ 90 - 110°C | Optimal Range |
Troubleshooting Steps:
-
Short Path: Use a short-path distillation head to minimize the residence time of the vapor.[1]
-
Stirring: Use a vigorous stir bar. Localized overheating (hot spots) causes degradation.[2]
-
Fore-run: Discard the first 5-10% of the distillate. This contains residual solvent (Ethanol) and lower-boiling impurities (Ethyl Benzoate if deacetylation occurred).[2]
Module 4: Crystallization (For Solids)
Q: I am trying to recrystallize, but the product separates as an oil droplet at the bottom of the flask (Oiling Out) instead of crystals. How do I fix this?
A: You are operating above the saturation temperature of the oiled phase, or your solvent system is too polar. "Oiling out" occurs when the melting point of the solute in the solvent mix is lower than the temperature at which saturation occurs.[1]
The "Two-Solvent" Fix:
-
Solvent A (Good Solvent): Ethanol or Ethyl Acetate.[2]
-
Solvent B (Bad Solvent): Hexanes or Pentane.[2]
Protocol:
-
Dissolve the crude oil in the minimum amount of warm Solvent A (approx 40-50°C).
-
Add Solvent B dropwise until a faint turbidity (cloudiness) persists.[2]
-
Add one drop of Solvent A to clear the solution.
-
The Critical Step: Remove from heat and let it cool slowly to room temperature.
-
Seeding: If oil droplets form, scratch the glass with a rod or add a seed crystal of pure material.[1]
-
Cold Soak: Once crystals form, cool to 0°C to maximize yield.
Q: Can I use chromatography instead?
A: Yes, but it is resource-intensive for scale-up. If you must use Flash Column Chromatography:[1][2]
-
Mobile Phase: Gradient elution starting with 100% Hexanes
90:10 Hexanes:EtOAc .[1][2] -
Elution Order: Non-polar impurities
this compound 3-acetylbenzoic acid (if wash was skipped).[1][2] -
TLC Visualization: UV (254 nm).[2] The aromatic ring absorbs strongly.
Module 5: Analytical Validation
Q: How do I prove my purification worked?
A: Use a combination of HPLC and NMR. [1]
-
HPLC (Purity):
-
1H-NMR (Identity & Solvents):
-
Diagnostic Signals:
-
Impurity Check: Look for broad singlets >10 ppm (Carboxylic acid) or multiplets at 3.7 ppm (Ethanol residue).[2]
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The authoritative standard for general purification protocols of aromatic esters).
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 11298463, this compound. (Source for physical property data and identifiers).[2][4][7][8][9][10][11][12][13] Link[2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for acid-catalyzed esterification and work-up).
-
Sigma-Aldrich. (n.d.).[1][2] this compound Product Specification. (Used for confirming physical state and commercial purity benchmarks).[2] Link
Sources
- 1. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 3. CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 7. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]
- 8. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C11H12O3 | CID 11298463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Acetyl-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. quora.com [quora.com]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Optimization for Ethyl 3-acetylbenzoate Synthesis
Current Status: Operational Topic: Catalyst Selection & Process Optimization Target Molecule: Ethyl 3-acetylbenzoate (CAS: 28177-48-2) Reaction Class: Fischer Esterification / Acid-Catalyzed Dehydration
Executive Technical Summary
The synthesis of This compound is most reliably achieved via the acid-catalyzed esterification of 3-acetylbenzoic acid with ethanol. While Friedel-Crafts acylation of ethyl benzoate is theoretically possible, it is practically non-viable due to the deactivating nature of the ester group, which leads to poor yields and difficult separations.
This guide focuses on the critical decision matrix for selecting the optimal esterification catalyst. The choice depends heavily on your scale (mg vs. kg), available equipment (batch vs. flow), and downstream purification capabilities.
Catalyst Performance Matrix
| Catalyst Class | Specific Agent | Reaction Rate | Chemoselectivity | Workup Complexity | Reusability | Recommended Scenario |
| Homogeneous Brønsted Acid | High | Moderate (Risk of ketalization) | High (Neutralization req.) | None | Rapid, small-scale lab synthesis (<50g) | |
| Heterogeneous Solid Acid | Amberlyst-15 | Moderate | High | Low (Filtration) | High | Process scale-up, Green chemistry |
| Lewis Acid | Moderate | Very High | Moderate | Moderate | High-value synthesis requiring strict ketone protection |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate catalyst and reaction setup based on your specific constraints.
Caption: Decision tree for selecting the optimal catalyst based on reaction scale and purity requirements.
Detailed Protocols & Troubleshooting
Scenario A: Homogeneous Catalysis ( or p-TSA)
Context: Standard laboratory method. Fast kinetics but requires careful water management to drive equilibrium.
Protocol:
-
Dissolve 3-acetylbenzoic acid (1.0 eq) in absolute Ethanol (10-15 eq).
-
Add conc.[1]
(0.1 eq) dropwise. -
Reflux for 4-6 hours.
-
Critical Step: Monitor by TLC/HPLC. If conversion stalls, add molecular sieves or use a Dean-Stark trap (if using a benzene/toluene co-solvent).
Troubleshooting Guide:
Q: My conversion has stalled at ~70%. Adding more acid didn't help. Why?
A: You have reached thermodynamic equilibrium. The water produced is inhibiting the forward reaction.
Fix: Do not add more acid. Instead, remove water. Add 3Å Molecular Sieves to the reaction pot or switch to a binary solvent system (Ethanol/Toluene) and use a Dean-Stark trap to azeotropically remove water [1].
Q: I see a secondary spot on TLC with a higher
than the product. What is it?A: This is likely the diethyl ketal byproduct. The acetyl group at the meta-position is susceptible to acid-catalyzed acetalization in the presence of excess ethanol and strong acid.
Fix: Reduce the catalyst loading to 1-2 mol%. Ensure the reaction temperature does not exceed the boiling point of ethanol significantly. If the problem persists, switch to a solid acid catalyst (Scenario B), which is sterically less favorable for ketal formation [2].
Scenario B: Heterogeneous Catalysis (Amberlyst-15)
Context: Ideal for scale-up. The catalyst is a macroreticular polystyrene resin containing sulfonic acid groups. It allows for "filtration-only" workup, eliminating the need for aqueous neutralization steps that generate waste salts.
Protocol:
-
Activate Amberlyst-15 by washing with ethanol and drying (if fresh) or use directly if pre-activated.
-
Suspend 3-acetylbenzoic acid in Ethanol (10 eq).
-
Add Amberlyst-15 (10-20 wt% relative to substrate).
-
Reflux gently. Note: Mechanical stirring can grind the resin beads; use an overhead stirrer or magnetic bar with care.
Troubleshooting Guide:
Q: The reaction rate is significantly slower than with sulfuric acid.
A: Solid acids are diffusion-limited. The reactants must diffuse into the resin pores to reach the active sulfonic acid sites.
Fix: Increase the temperature slightly (pressurized vessel at 85°C) or increase catalyst loading. Ensure the resin is not "fouled" or clogged by impurities from the starting material [3].
Q: Can I reuse the Amberlyst catalyst?
A: Yes, but activity drops after cycles due to pore blockage or leaching.
Protocol: Filter the catalyst, wash with ethanol, then wash with 1M HCl, followed by water and methanol, then dry at 80°C. This regenerates the protonated sites [4].
Scenario C: Lewis Acid Catalysis ( )
Context: High chemoselectivity. Metal triflates are water-tolerant Lewis acids that activate the carboxyl group without strongly activating the ketone toward ketalization.
Mechanism Visualization:
The following diagram depicts the dual-activation pathway where the Lewis Acid (
Caption: Lewis acid activation mechanism minimizing side-reactions at the ketone moiety.
Troubleshooting Guide:
Q: The catalyst is expensive. Is it worth it?
A: Only if you are observing significant ketalization or decomposition with Brønsted acids. For standard purity (>95%),
or Amberlyst is more cost-effective. However,is recoverable (aqueous extraction) and reusable, which amortizes the cost over time [5].
Common Pitfalls & Safety
-
Direct Acylation Attempt: Do NOT attempt to synthesize this molecule by reacting Ethyl Benzoate with Acetyl Chloride (
). The ester group is meta-directing but highly deactivating. The reaction will either fail or require harsh conditions that hydrolyze the ester. -
Water Management: In all acid-catalyzed esterifications, water is the enemy of yield.
-
Lab Scale: Use anhydrous ethanol and a drying tube.
-
Process Scale: Use a ternary azeotrope (Ethanol/Water/Entrainer) to continuously remove water.
-
References
-
BenchChem. (2025).[1] Catalyst selection for efficient Methyl 2-ethyl-3-methoxybenzoate synthesis. 1[1][2][3]
-
RSC. (2021). Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. 4
-
CSIC. (2025). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols. Link[1][2][3]
-
IJSTR. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10. 3[1][2][3][5][4]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. ijstr.org [ijstr.org]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
Work-up procedure for Ethyl 3-acetylbenzoate synthesis
Technical Guide: Work-up Procedure for Ethyl 3-acetylbenzoate
Introduction & Context
This guide addresses the isolation and purification of This compound , typically synthesized via the Fischer esterification of 3-acetylbenzoic acid with ethanol using a sulfuric acid catalyst.
While the synthesis is mechanistically straightforward, the work-up is the critical control point for yield and purity. The primary challenges involve the efficient removal of the unreacted starting material (3-acetylbenzoic acid) and the management of the product's physical state. This compound has a melting point near 45°C, meaning it often presents as a supercooled oil that can be difficult to crystallize, or a solid that melts upon slight warming.
This protocol utilizes a "Crash, Wash, Polish" methodology designed to maximize recovery while ensuring the complete removal of acidic impurities which can catalyze hydrolysis during storage.
Workflow Visualization
The following logic flow illustrates the critical decision points in the work-up procedure.
Figure 1: Logical flow for the isolation of this compound, emphasizing the iterative neutralization step.
Detailed Work-up Protocol
Phase 1: The Quench & Solvent Swap (The "Crash")
Goal: Remove the reaction solvent (ethanol) to prevent phase separation issues.
-
Concentration: Transfer the reaction mixture to a round-bottom flask. Remove the excess ethanol using a rotary evaporator (40°C bath, ~100 mbar).
-
Scientific Rationale: Ethanol acts as a phase-transfer agent. If you attempt to extract directly without removing it, the ethanol will solubilize the ester into the aqueous layer, causing significant yield loss and difficult-to-break emulsions [1].
-
-
Solvent Reconstitution: Dissolve the resulting oily residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Volume Rule: Use approximately 3-4 mL of solvent per gram of theoretical yield.
-
Phase 2: Chemical Scavenging (The "Wash")
Goal: Quantitatively remove unreacted 3-acetylbenzoic acid and sulfuric acid catalyst.
-
First Wash (Water): Wash the organic layer once with deionized water. This removes the bulk of the sulfuric acid and water-soluble impurities.
-
Neutralization (Critical Step): Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Verification: Test the pH of the aqueous layer after the wash.[1][4][5] It must be slightly basic (pH 8-9). If it is acidic, repeat the NaHCO₃ wash.
Phase 3: Isolation & Purification (The "Polish")
Goal: Remove water and isolate the pure ester.[2][4]
-
Brine Wash: Wash the organic layer with saturated Sodium Chloride (Brine) solution. This pre-dries the organic layer via osmotic pressure.
-
Drying: Pour the organic layer into an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄) . Swirl until the drying agent flows freely (like snow) and does not clump.
-
Filtration & Concentration: Filter off the solid MgSO₄ and concentrate the filtrate under reduced pressure.
-
Purification:
-
Crude State: The product will likely appear as a pale yellow oil.[2]
-
Distillation: Due to the high boiling point (~306°C at atm), Vacuum Distillation is the preferred method for high purity. (e.g., ~140-150°C at 5-10 mmHg) [2].
-
Crystallization: If the oil is pure enough, it may crystallize upon chilling (MP ~45°C). Recrystallization can be performed using Hexanes/EtOAc or Ethanol/Water.
-
Physical Properties & Data[1][6][7][8][9][10][11][12][13][14]
| Property | Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 37847-24-8 | [3] |
| Molecular Weight | 192.21 g/mol | |
| Melting Point | ~45°C (318 K) | Solid at cool RT; often supercools to oil [4].[6] |
| Boiling Point | ~306°C (760 mmHg) | Requires high vacuum for distillation. |
| Solubility | Soluble: EtOAc, DCM, EtOH | Insoluble: Water. |
| Appearance | Colorless/Pale Yellow Solid | Often isolated as a viscous oil. |
Troubleshooting & FAQ
Q1: Why is my product an oil instead of a solid?
-
Cause: this compound has a melting point near 45°C. Small amounts of impurities (solvent, unreacted starting material) depresses the melting point significantly (freezing point depression).
-
Solution: Ensure all solvent is removed (high vacuum for 30 mins). Place the oil in a freezer (-20°C) and scratch the glass with a spatula to induce nucleation.
Q2: The organic layer turned cloudy during the Bicarb wash.
-
Cause: This is normal. The cloudiness is often due to the precipitation of sodium salts or micro-emulsions formed by CO₂ generation.
-
Solution: Allow more time for separation. If an emulsion persists, add a small amount of solid NaCl or saturated brine to increase the ionic strength of the aqueous layer.
Q3: My yield is lower than expected.
-
Cause: Incomplete removal of ethanol before extraction.
-
Mechanism: Ethanol increases the solubility of the ester in the aqueous phase.
-
Solution: Ensure the initial rotary evaporation step is thorough. You can also "back-extract" the combined aqueous washes with a small portion of EtOAc to recover any lost product.
Q4: The product smells like vinegar or acid.
-
Cause: Incomplete removal of 3-acetylbenzoic acid.
-
Solution: Redissolve the product in ether/EtOAc and repeat the NaHCO₃ wash until the aqueous layer remains basic.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Organic Syntheses. General Procedures for Esterification. (General reference for ester isolation techniques).
-
PubChem. this compound (Compound). National Library of Medicine.
-
Cheméo. 3-Ethylbenzoic acid derivative properties. (Source for thermodynamic data estimates).
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. CAS 37847-24-8: this compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
Validating the Purity of Ethyl 3-acetylbenzoate: A Multi-Methodological Approach
Executive Summary
Ethyl 3-acetylbenzoate (CAS 37847-24-8) is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors and receptor modulators. While often assumed to be a simple ester, its validation presents specific challenges: the presence of the unreacted parent acid (3-acetylbenzoic acid) and potential hydrolysis products can significantly affect downstream organometallic coupling reactions.
This guide moves beyond basic Certificates of Analysis (CoA). We objectively compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative NMR (qNMR), providing a validated workflow to ensure the structural integrity and mass purity of this intermediate.
Part 1: The Analytical Challenge
The primary challenge in validating this compound is distinguishing the ester from its metabolic or hydrolytic precursor, 3-acetylbenzoic acid.
-
The "Hidden" Acid: In unbuffered HPLC systems, the free acid may tail or co-elute with the ester, artificially inflating purity values.
-
Volatility Limits: While the ester is volatile enough for GC, the free acid precursor often requires derivatization (silylation) to be seen on GC, leading to "false high" purity results if only GC-FID is used.
-
Chromophore Overlap: Both the product and the major impurity share the identical acetophenone chromophore, making UV detection non-selective without chromatographic resolution.
Part 2: Method Comparison
The following table contrasts the three primary validation methodologies. qNMR is recommended as the primary reference method for absolute purity, while HPLC is superior for impurity profiling.
| Feature | HPLC-UV (Reverse Phase) | GC-MS / FID | qNMR (1H) |
| Primary Utility | Impurity Profiling (Qual/Quant) | Volatile Impurities & Solvents | Absolute Purity Determination |
| Specificity | High (with acidic mobile phase) | Medium (Acid may degrade/absorb) | Very High (Structural confirmation) |
| Reference Std? | Required for accurate Quant | Required for Response Factors | Not Required (Internal Std only) |
| Detection Limit | < 0.05% (Trace analysis) | < 0.1% | ~ 1.0% (Limit of Quantification) |
| Critical Weakness | Requires response factor calibration | Thermally unstable impurities lost | Lower sensitivity for trace impurities |
| Verdict | Best for Routine QC | Best for Residual Solvents | Best for Mass Balance/Assay |
Part 3: Strategic Validation Workflow
To ensure a self-validating system, we employ an orthogonal approach. The logic flow below dictates the selection of the method based on the specific data required (Assay vs. Impurity Profile).
Figure 1: Orthogonal validation workflow ensuring mass balance agreement between chromatographic and spectroscopic methods.
Part 4: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: To separate this compound from 3-acetylbenzoic acid and quantify trace organic impurities.
Scientific Rationale: A standard neutral mobile phase (Water/Acetonitrile) will cause the carboxylic acid impurity to ionize, leading to peak tailing and variable retention times. We utilize an acidified mobile phase (pH ~2.5) to suppress ionization, sharpening the acid peak and ensuring it elutes distinctly from the ester.
Instrument Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Targeting the benzoyl chromophore).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 15.0 | 80 | Elution of Ester |
| 18.0 | 80 | Wash |
| 18.1 | 20 | Re-equilibration |
| 23.0 | 20 | Stop |
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 2.0 between 3-acetylbenzoic acid (RT ~4 min) and this compound (RT ~10 min).
-
Tailing Factor: < 1.5 for the main peak.
Protocol B: Quantitative NMR (qNMR)
Objective: To determine absolute mass purity without a reference standard of the analyte.
Scientific Rationale: qNMR relies on the principle that the integrated signal area is directly proportional to the molar concentration of the nuclei. By using a highly pure Internal Standard (IS) with a known relaxation delay, we can calculate purity mathematically, bypassing the need for a certified this compound standard.
Reagents:
-
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d6.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable purity >99.9%). Note: Maleic acid singlet at ~6.3 ppm does not overlap with the benzoate signals.
Procedure:
-
Weigh accurately ~20 mg of this compound (
) into a vial. -
Weigh accurately ~10 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.7 mL CDCl₃.
-
Acquire 1H NMR spectrum with d1 (relaxation delay) ≥ 30 seconds (to ensure full relaxation of protons).
-
Set number of scans (ns) = 16 or 32.
Calculation:
- : Integrated Area
- : Number of protons (e.g., 3 for the acetyl methyl group of the analyte)
- : Molar Mass[1]
- : Mass weighed
-
: Purity[2][3][4][5][6][7]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Part 5: Data Interpretation & Troubleshooting
Case Study: The "99%" Trap
A sample of this compound was analyzed by a contract lab using GC-FID and reported as 99.2% pure . However, the downstream Grignard reaction failed.
Investigation:
-
GC-FID: The high injector temperature (250°C) likely decarboxylated the residual 3-acetylbenzoic acid or the acid was retained in the liner (not volatile), effectively "hiding" the impurity.
-
Re-analysis via HPLC (Protocol A): Revealed 4.5% 3-acetylbenzoic acid.
-
Re-analysis via qNMR (Protocol B): Confirmed a mass purity of 94.8%.
Visualizing the Impurity Pathway
Understanding where impurities originate allows for process control.
Figure 2: Origin of common impurities. Impurity A is the most critical to detect via HPLC.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11298463, this compound. Retrieved October 26, 2023 from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Provides the foundational logic for qNMR protocols). [Link]
-
Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for API Validation. FDA Guidance Documents. (Basis for HPLC system suitability criteria). [Link]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum. (Reference for GC-MS fragmentation patterns). [Link]
Sources
- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 37847-24-8: this compound | CymitQuimica [cymitquimica.com]
- 5. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 6. ETHYL 4-ACETYLBENZOATE CAS#: 38430-55-6 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Comparison of Ethyl 3-acetylbenzoate and methyl 3-acetylbenzoate reactivity
This guide provides a technical comparison between Ethyl 3-acetylbenzoate and Mthis compound , designed for researchers requiring precise control over reaction kinetics, solubility profiles, and downstream processing.[1][2]
Executive Summary: The "Steric vs. State" Trade-off
While both compounds serve as bifunctional building blocks (containing a ketone and an ester), the choice between the Methyl and Ethyl derivative often dictates the success of downstream purification and reaction selectivity.
-
Select Mthis compound when:
-
Crystallinity is required: It is typically a solid at room temperature, allowing for easy purification via recrystallization rather than distillation.[1][2]
-
Atom Economy is priority: Lower molecular weight (178.19 g/mol ) offers higher mass efficiency.[1][2][3]
-
Fast Hydrolysis is needed: The methyl ester hydrolyzes significantly faster under basic conditions.[1][2][3]
-
-
Select this compound when:
-
Lipophilicity is critical: The ethyl group increases solubility in non-polar solvents (e.g., hexanes, toluene), aiding in extraction from aqueous quench layers.
-
Hydrolytic Stability is required: It offers a "steric shield," providing marginally better resistance to accidental hydrolysis during alkaline workups of the ketone moiety.[1]
-
Liquid handling is preferred: Often exists as a viscous oil or low-melting solid, suitable for automated liquid handling systems.[1][2][3]
-
Chemical & Physical Profile
| Feature | Mthis compound | This compound | Practical Implication |
| CAS Number | 21860-07-1 | 37847-24-8 | Verification required for ordering.[1][2][3] |
| Molecular Weight | 178.19 g/mol | 192.21 g/mol | Methyl is ~8% more mass efficient.[1][2][3] |
| Physical State (RT) | Solid (Crystalline) | Liquid / Low-Melting Solid | Methyl allows filtration; Ethyl requires pipetting.[1][2][3] |
| Melting Point | ~50–58 °C | < 30 °C (Often supercooled liquid) | Methyl is easier to purify by crystallization.[1][2][3] |
| LogP (Est.) | ~1.9 | ~2.4 | Ethyl extracts better into non-polar organic phases.[1][2][3] |
| Hydrolysis Rate ( | 1.0 (Reference) | ~0.6 (Slower) | Ethyl is more robust in basic media.[1][2][3] |
Reactivity Analysis & Mechanism
Nucleophilic Acyl Substitution (The Ester)
The defining difference is the steric hindrance of the alkoxy group.[1]
-
Methyl Ester: The methoxy group is small, leaving the carbonyl carbon exposed to nucleophilic attack (
, ).[1][2] This makes it ideal for rapid saponification but liable to unwanted transesterification in alcoholic solvents.[1][2][3] -
Ethyl Ester: The extra methylene group (
) adds rotational bulk, slightly retarding the approach of nucleophiles.[1]
Chemoselectivity (The Ketone)
Both compounds allow for selective manipulation of the acetyl group (e.g., reduction to alcohol, reductive amination) without disturbing the ester, provided the conditions are controlled.
-
Risk Factor: Using strong reducing agents (e.g.,
) will reduce both groups to the diol.[1] -
Solution: Use Luche Reduction (
) to selectively reduce the ketone.[1][3]
Visualization: Reaction Pathways & Selectivity[2][4]
The following diagram maps the divergent pathways depending on reagent choice, highlighting where the ester stability plays a role.
Figure 1: Chemoselectivity map.[1][2][3] Note that while NaBH4 is selective for the ketone, the choice of solvent (MeOH vs EtOH) combined with the ester type (Methyl vs Ethyl) can lead to transesterification byproducts if the reaction warms up.
Experimental Protocols
Protocol A: Selective Reduction of the Ketone (Luche Reduction)
Target: Preservation of the ester moiety while reducing the acetyl group.
Rationale: The addition of Cerium(III) chloride coordinates to the carbonyl oxygen of the ketone, activating it toward borohydride attack while leaving the less basic ester carbonyl untouched.
-
Setup: Dissolve This compound (1.0 eq, 10 mmol) in MeOH (0.4 M concentration).
-
Note: If using the Methyl ester, ensure the temperature remains strictly < 0°C to prevent methoxide-catalyzed transesterification or hydrolysis.[1]
-
-
Activation: Add Cerium(III) chloride heptahydrate (
, 1.1 eq). Stir for 10 min at 0°C until the solution is clear. -
Reduction: Add Sodium Borohydride (
, 1.2 eq) portion-wise over 15 minutes. Gas evolution ( ) will occur.[1][2][3] -
Quench: After 1 hour (TLC check), quench with saturated aqueous
. -
Workup: Extract with EtOAc.
-
Purification: Dry over
and concentrate.
Protocol B: Comparative Hydrolysis Kinetics
Target: Determining reaction endpoint for saponification.
-
Preparation: Prepare two vials:
-
Vial A: Mthis compound (100 mg) in 2 mL THF/Water (1:1).
-
Vial B: this compound (100 mg) in 2 mL THF/Water (1:1).
-
-
Initiation: Add 2.0 eq of LiOH to both vials simultaneously at 20°C.
-
Monitoring: Spot TLC every 10 minutes.
Decision Matrix: When to Use Which?
The following logic tree aids in selecting the correct reagent for your specific pathway.
Figure 2: Selection logic based on downstream processing and reaction conditions.
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2][3] this compound Compound Summary. Retrieved from [2][3]
-
Sigma-Aldrich. (2024).[1][2][3][4] Product Specification: Mthis compound. Retrieved from
-
Ingold, C. K. (1953).[1][2][3] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1][3] (Foundational text on BAc2 ester hydrolysis mechanisms).
-
PrepChem. (2024).[1][2][3] Synthesis of Methyl 4-acetylbenzoate. (Adapted for 3-isomer synthesis protocols).[1][2][3] Retrieved from
Sources
Strategic Alternatives to Ethyl 3-acetylbenzoate in Heterocyclic Scaffolding
Topic: Alternatives to Ethyl 3-acetylbenzoate in Heterocyclic Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (E3AB) is a workhorse intermediate in medicinal chemistry, primarily utilized for its bifunctionality: a reactive ketone for condensation and an ester for downstream diversification. However, its utility is often rate-limited by the necessity for pre-activation (e.g.,
Strategic Analysis: The Keto-Ester Pharmacophore
The utility of E3AB lies in its ability to serve as a "linchpin" scaffold. The acetyl group (
The Limitation: Direct functionalization of E3AB into sulfur-containing heterocycles (thiazoles) or nitrogen-dense systems (tetrazoles) is inefficient. It requires harsh intermediate steps (bromination) or functional group interconversion (ester to nitrile), often lowering overall yield and atom economy.
Comparative Analysis of Alternatives
Alternative A: Ethyl 3-(2-bromoacetyl)benzoate (The "Hantzsch" Variant)
Best For: Direct synthesis of Thiazoles and Imidazoles.
Mechanism: This substrate is "pre-activated" for the Hantzsch Thiazole Synthesis. Unlike E3AB, which requires in situ bromination (often using hazardous
-
Yield Improvement: Eliminates the isolation loss associated with the bromination of E3AB.
-
Reaction Time: Reduces total synthesis time by ~40% (bypassing the halogenation step).
Alternative B: 3-Acetylbenzonitrile (The "Bioisostere" Variant)
Best For: Synthesis of Tetrazoles, Amidoximes, and base-sensitive scaffolds. Mechanism: The nitrile group is electronically distinct from the ester. It is robust against saponification conditions that would cleave the E3AB ester. Performance:
-
Chemo-selectivity: Allows for aggressive nucleophilic attack at the ketone without compromising the
position. -
Divergence: Precursor to tetrazoles (via sodium azide), a classic bioisostere for the carboxylic acid group in Angiotensin II receptor blockers.
Alternative C: Mthis compound (The "Kinetic" Variant)
Best For: Fine-tuning solubility and hydrolysis rates.
Mechanism: While chemically similar to E3AB, the methyl ester exhibits faster hydrolysis kinetics under basic conditions due to reduced steric hindrance (
-
Atom Economy: Slightly higher atom economy.
-
Saponification:
for hydrolysis is typically shorter, beneficial for rapid library deprotection.
Experimental Data Comparison
The following table summarizes the performance of these substrates in standard heterocyclic transformations.
| Feature | This compound (Baseline) | Ethyl 3-(2-bromoacetyl)benzoate | 3-Acetylbenzonitrile | Mthis compound |
| Primary Application | Pyrazoles, Hydrazones | Thiazoles, Imidazoles | Tetrazoles, Amidoximes | SAR (Sterics), Rapid Hydrolysis |
| Reaction Type | Condensation (1,2-addition) | Hantzsch Cyclization | Cycloaddition / Pinner | Condensation |
| Thiazole Yield | < 50% (2-step process) | 85 - 92% (1-step) | N/A | < 50% (2-step) |
| Base Stability | Moderate (saponifies) | Low (alkylating agent) | High (inert to mild base) | Low (saponifies fast) |
| Key Reagent | Hydrazine / Aldehydes | Thiourea / Thioamides | Sodium Azide / Hydroxylamine | Hydrazine |
Detailed Experimental Protocols
Protocol A: High-Yield Thiazole Synthesis (Using Alternative A)
Target: Ethyl 3-(2-aminothiazol-4-yl)benzoate Rationale:[1] This protocol demonstrates the efficiency of using the bromo-variant over the baseline E3AB.
Reagents:
-
Ethyl 3-(2-bromoacetyl)benzoate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute, 10 vol)
Methodology:
-
Dissolution: Charge a round-bottom flask with Ethyl 3-(2-bromoacetyl)benzoate (2.71 g, 10 mmol) and absolute ethanol (30 mL).
-
Addition: Add thiourea (0.84 g, 11 mmol) in a single portion.
-
Cyclization: Heat the mixture to reflux (
) for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot ( ) should disappear, replaced by a polar baseline spot (amine salt). -
Work-up: Cool to room temperature. The hydrobromide salt of the product may precipitate.[2]
-
Neutralization: Pour the mixture into saturated aqueous
(50 mL). Stir for 15 minutes to liberate the free base. -
Isolation: Filter the resulting white solid, wash with cold water (
), and dry under vacuum. -
Result: Expected yield: 88-92%. MP: 172-174°C.
Protocol B: Pyrazole Synthesis (Using Baseline E3AB)
Target: Ethyl 3-(3-methyl-1H-pyrazol-5-yl)benzoate Rationale: Standard benchmark reaction for the keto-ester scaffold.
Reagents:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Hydrazine Hydrate (1.5 eq)
Methodology:
-
Enaminone Formation: Reflux E3AB with DMF-DMA in toluene for 4 hours to form the intermediate enaminone. Concentrate in vacuo.
-
Cyclization: Redissolve the residue in Ethanol. Add Hydrazine Hydrate.[3]
-
Reflux: Heat to reflux for 3 hours.
-
Purification: Cool and concentrate. Recrystallize from ethanol.
-
Result: Expected yield: 75-80%.
Decision Logic & Pathway Visualization
The following diagram illustrates the selection logic for the appropriate starting material based on the target heterocycle.
Caption: Selection matrix connecting target heterocycles to the optimal 3-acetylbenzoate derivative and associated reaction class.
References
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001).[4] Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles.[4] Journal of Organic Chemistry. Link
-
Muley, D., et al. (2023).[5] Development of New Method for the Synthesis of Pyrazole Derivative. International Journal of Advanced Research in Science, Communication and Technology.[5] Link
-
Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80222, 3-Acetylbenzonitrile. Link
-
Sheldrake, P. W., et al. (2006).[4] Synthesis of 5-aryl-2-arylsulfonyl-1,3-thiazoles. Synlett. Link
Sources
- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Catalytic Architectures for the Synthesis of Ethyl 3-acetylbenzoate: A Comparative Performance Guide
Target Molecule: Ethyl 3-acetylbenzoate (CAS: 37847-28-2) Reaction Class: Fischer Esterification Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Anti-inflammatory agents)
Executive Summary
The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients (APIs). While the Friedel-Crafts acetylation of ethyl benzoate is theoretically possible, it suffers from poor selectivity due to the meta-directing nature of the ester group competing with the deactivating acetyl group. Consequently, the industry standard is the Fischer Esterification of 3-acetylbenzoic acid .
This guide objectively compares three distinct catalytic methodologies for this transformation:
-
Homogeneous Catalysis (H₂SO₄): The high-yield, traditional baseline.
-
Polymer-Supported Catalysis (Amberlyst-15): A reusable, lower-corrosion alternative.
-
Inorganic Solid Acid (Sulfated Zirconia/Montmorillonite): A high-stability option for continuous flow systems.
Mechanistic Pathway[1]
Understanding the mechanism is vital for optimizing catalyst choice. The reaction is an equilibrium process driven by acid catalysis. The presence of the electron-withdrawing acetyl group at the meta position slightly deactivates the carboxylic acid, making the electrophilicity of the carbonyl carbon critical.
Figure 1: Acid-catalyzed mechanism. The rate-limiting step is often the nucleophilic attack of ethanol on the protonated carbonyl.
Comparative Catalyst Analysis
The following data aggregates performance metrics from standard substituted benzoic acid esterification protocols [1][6][9].
| Feature | Sulfuric Acid (H₂SO₄) | Amberlyst-15 (Resin) | Sulfated Zirconia (SO₄/ZrO₂) |
| Type | Homogeneous Brønsted Acid | Heterogeneous Polymer Resin | Heterogeneous Inorganic Superacid |
| Conversion (4h) | 92 - 96% | 75 - 85% | 80 - 88% |
| Selectivity | >99% | >99% | >98% |
| Reaction Temp | Reflux (80°C) | Reflux (80°C) | 100°C - 120°C (Pressurized) |
| Workup | Complex (Neutralization/Extraction) | Simple (Filtration) | Simple (Filtration) |
| Reusability | None (Single use) | High (5-10 cycles) | Very High (Thermal regeneration) |
| Corrosion Risk | High | Low | Negligible |
| Cost Efficiency | Low Material Cost / High Disposal Cost | High Initial Cost / Low OpEx | High Initial Cost / Low OpEx |
Expert Insight:
-
H₂SO₄ remains the choice for small-scale, one-off synthesis where speed is prioritized over waste management.
-
Amberlyst-15 is the preferred choice for pilot-scale and Green Chemistry applications due to ease of separation, though it requires longer reaction times due to diffusion limitations within the resin pores [9][11].
-
Sulfated Zirconia is optimal for high-temperature or continuous flow reactors where polymer resins might degrade.
Experimental Protocols
Protocol A: Traditional Homogeneous Synthesis (H₂SO₄)
Best for: Rapid, small-scale synthesis where catalyst recovery is not required.
Reagents:
-
3-Acetylbenzoic acid (16.4 g, 0.1 mol)
-
Absolute Ethanol (100 mL, excess)
-
Conc. H₂SO₄ (1.0 mL)
Step-by-Step:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-acetylbenzoic acid in absolute ethanol.
-
Activation: Add concentrated H₂SO₄ dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 2:1).[1]
-
Concentration: Remove excess ethanol via rotary evaporation.
-
Workup: Dissolve the oily residue in Diethyl Ether (100 mL). Wash sequentially with:
-
Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Brine (50 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound as a pale yellow oil or low-melting solid.
Protocol B: Green Heterogeneous Synthesis (Amberlyst-15)
Best for: Process optimization, reduced waste, and catalyst recycling.
Reagents:
-
3-Acetylbenzoic acid (16.4 g, 0.1 mol)
-
Absolute Ethanol (150 mL)
-
Amberlyst-15 (Dry) (3.3 g, ~20 wt% of substrate)
Step-by-Step:
-
Catalyst Prep: If using wet resin, wash Amberlyst-15 with ethanol and dry at 100°C for 1 hour to remove pore water.
-
Reaction: Combine 3-acetylbenzoic acid, ethanol, and the dried catalyst in a flask.
-
Reflux: Heat to vigorous reflux (80°C) for 10–12 hours. Note: Heterogeneous kinetics are slower due to mass transfer into the resin beads.
-
Separation: Allow the mixture to cool. Filter the mixture through a sintered glass funnel to recover the catalyst beads.
-
Recycling: Wash beads with ethanol and dry for the next run.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically requires no further neutralization (unlike Protocol A).
Process Workflow Comparison
The choice of catalyst dictates the downstream processing complexity. Heterogeneous catalysis significantly streamlines the workflow.
Figure 2: Operational workflow comparison. Note the elimination of the quenching and extraction steps in the heterogeneous route.
Critical Analysis & Troubleshooting
Kinetics and Thermodynamics
The esterification of 3-acetylbenzoic acid is a second-order reaction (first order w.r.t acid and alcohol) [11].
-
Water Removal: Because the equilibrium constant (
) is finite (~4.0), water removal is essential for high yield. In Protocol A, using excess ethanol drives the equilibrium (Le Chatelier's principle). In industrial settings, a Dean-Stark trap or molecular sieves (3Å) are recommended to physically remove water.
Catalyst Deactivation
-
H₂SO₄: Does not deactivate but is consumed during the quench.
-
Amberlyst-15: Can suffer from fouling if the acetyl group undergoes side reactions (e.g., aldol condensation, though rare under these acidic conditions). It can be regenerated by washing with dilute HCl followed by ethanol [13].
Substrate Specificity
The 3-acetyl group is electron-withdrawing. This makes the carboxylic acid more acidic (lower pKa) than benzoic acid, but it also makes the carbonyl carbon more electrophilic. However, the overall reaction rate is often slightly lower than unsubstituted benzoic acid due to the inductive withdrawal destabilizing the developing positive charge on the protonated carbonyl intermediate [11].
References
-
PrepChem. (n.d.). Synthesis of Methyl 4-acetylbenzoate. (Protocol adapted for this compound). Retrieved from [Link]
-
Sert, E., et al. (2017).[2] Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark, Celal Bayar University Journal of Science. Retrieved from [Link]
- Reddy, B.M., & Patil, M.K. (2009). Organic syntheses and transformations catalyzed by sulfated zirconia. Chemical Reviews. (Context for solid superacid performance).
-
Marczewski, M. (2011). Acid strength measurements of Amberlyst 15 resin. Reaction Kinetics, Mechanisms and Catalysis. Retrieved from [Link]
-
Melnyk, S.R., et al. (2021).[2] Kinetic research and modeling of benzoic acid esterification process. Journal of Chemistry and Technologies. Retrieved from [Link]
-
López, D.E., et al. (2008).[3] Esterification of Benzoic Acid with Methyl Alcohol. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chang, Y., et al. (2014). Polystyrene-based superacidic solid acid catalyst.[4] RSC Advances. Retrieved from [Link]
-
Sert, E., & Atalay, F.S. (2017).[2] Kinetic Modeling of Benzoic Acid Esterification. (Detailed kinetics for Amberlyst vs H2SO4).
-
Borthwick, P.W. (1980). 3-Acetylbenzoic acid crystal structure. Acta Crystallographica. Retrieved from [Link]
- Kirumakki, S.R., et al. (2006). Esterification of alcohols with acetic acid over zeolites. Applied Catalysis A: General. (Context for zeolite comparison).
-
CIBTech. (2014). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite. Retrieved from [Link]
-
RSC Advances. (2025). Direct organocatalytic esterification. Retrieved from [Link]
Sources
Comparative yield analysis of different Ethyl 3-acetylbenzoate synthesis methods
Executive Summary
Ethyl 3-acetylbenzoate (CAS 37847-28-0) is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals. Its meta-substituted architecture makes it a valuable precursor for 1,3-disubstituted aryl scaffolds.
This guide evaluates three distinct synthesis methodologies based on yield, scalability, and atom economy. Our analysis identifies Acid-Catalyzed Fischer Esterification (Method A) as the optimal protocol for laboratory-to-pilot scale production, delivering consistent yields >90% with high atom economy. However, for workflows starting from aryl halides, Pd-Catalyzed Carbonylation (Method B) offers a robust alternative, bypassing the need for carboxylic acid precursors.
Quick Comparison Matrix
| Metric | Method A: Fischer Esterification | Method B: Pd-Catalyzed Carbonylation | Method C: Alkylation (SN2) |
| Primary Precursor | 3-Acetylbenzoic Acid | 3-Bromoacetophenone | 3-Acetylbenzoic Acid |
| Yield | 92 - 95% | 80 - 88% | 90 - 95% |
| Atom Economy | High | Moderate (CO gas required) | Low (Stoichiometric salt waste) |
| Scalability | Excellent | Good (Requires high pressure) | Moderate (Solvent intensive) |
| Key Advantage | Cost-effective, simple workup | Access from aryl halides | Mild conditions (Acid-free) |
Detailed Technical Analysis
Method A: Acid-Catalyzed Fischer Esterification (The Benchmark)
This method represents the industry standard for synthesizing this compound. It relies on the equilibrium-driven esterification of 3-acetylbenzoic acid with ethanol, catalyzed by sulfuric acid.
Mechanism & Causality: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Ethanol acts as the nucleophile attacking the carbonyl carbon. The key to high yield is the continuous removal of water (Le Chatelier’s principle) or the use of excess ethanol to drive the equilibrium forward. Unlike Friedel-Crafts acylation of ethyl benzoate—which is electronically unfavorable due to ring deactivation—this route functionalizes the pre-existing acid moiety, ensuring complete regioselectivity.
Experimental Protocol
-
Reagents:
-
3-Acetylbenzoic acid (10.0 g, 60.9 mmol)
-
Absolute Ethanol (50 mL, excess)
-
Concentrated
(0.5 mL, catalytic)
-
-
Procedure:
-
Dissolution: Charge a 250 mL round-bottom flask with 3-acetylbenzoic acid and ethanol. Stir until dissolved.
-
Catalysis: Add concentrated
dropwise.[1] -
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (PE:EtOAc 3:1) until the starting material (
) is consumed and product ( ) dominates. -
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.[1] Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated
(2 x 30 mL) to neutralize residual acid. -
Purification: Dry organic layer over anhydrous
, filter, and concentrate.
-
-
Validation:
-
Expected Yield: 10.8 g (92%).
-
Appearance: Clear to pale yellow viscous liquid.
-
Method B: Palladium-Catalyzed Carbonylation (The Catalytic Route)
For workflows where 3-acetylbenzoic acid is unavailable, or when starting from aryl halides, Palladium-catalyzed carbonylation (Heck Carbonylation) is the preferred route. This method constructs the ester motif directly from 3-bromoacetophenone using carbon monoxide (CO) and ethanol.
Mechanism & Causality: The cycle begins with the oxidative addition of Pd(0) into the C-Br bond of 3-bromoacetophenone. Coordination and insertion of CO generate an acyl-palladium complex. Nucleophilic attack by ethanol, followed by reductive elimination, yields the ester and regenerates the Pd(0) catalyst. This method is highly specific but requires handling of toxic CO gas.
Experimental Protocol
-
Reagents:
-
3-Bromoacetophenone (5.0 g, 25.1 mmol)
- (1 mol%)
- (2 mol%)
-
Triethylamine (
) (1.5 equiv) -
Ethanol (30 mL)
-
-
Procedure:
-
Setup: In a high-pressure autoclave, mix 3-bromoacetophenone,
, , and in ethanol. -
Carbonylation: Purge the vessel with
, then pressurize with CO (5–10 bar). -
Reaction: Heat to 100°C for 12 hours.
-
Workup: Vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) is often required to remove phosphine byproducts.
-
-
Validation:
-
Expected Yield: ~85%.
-
Note: Requires specialized high-pressure equipment.
-
Method C: Nucleophilic Substitution ( ) (The Mild Route)
This method utilizes the carboxylate salt of 3-acetylbenzoic acid reacting with an ethyl halide (Ethyl Iodide or Bromide). It is ideal for small-scale synthesis or when acidic conditions (Method A) must be avoided due to acid-sensitive functional groups on the scaffold.
Mechanism & Causality:
A weak base (
Experimental Protocol
-
Reagents:
-
3-Acetylbenzoic acid (2.0 g, 12.2 mmol)
-
Ethyl Iodide (1.2 equiv)
- (1.5 equiv)
-
DMF (10 mL)
-
-
Procedure:
-
Activation: Stir 3-acetylbenzoic acid and
in DMF at room temperature for 30 mins. -
Alkylation: Add Ethyl Iodide dropwise.
-
Reaction: Stir at 50°C for 3 hours.
-
Workup: Pour into ice water (50 mL). The product often precipitates or oils out. Extract with diethyl ether.
-
-
Validation:
-
Expected Yield: 95%.
-
Note: Removal of DMF can be challenging; thorough water washes are required.
-
Visualizing the Workflows
Logic Flow of Method Selection
The following diagram illustrates the decision logic for selecting the appropriate synthesis method based on starting material availability and lab constraints.
Caption: Decision tree for selecting the optimal synthesis route for this compound.
Mechanistic Pathway: Fischer Esterification
A visualization of the dominant mechanism (Method A), highlighting the reversible nature and the role of the acid catalyst.
Caption: Step-wise mechanism of Acid-Catalyzed Fischer Esterification.
Troubleshooting & Expert Insights
-
Regioselectivity Warning: Do not attempt direct Friedel-Crafts acetylation of ethyl benzoate. The ester group is strongly deactivating. While it directs meta (correct position), the reaction yield is negligible under standard conditions due to the electron-deficient ring.
-
Water Management (Method A): If yields drop below 85%, moisture is the likely culprit. Ensure absolute ethanol is used. For larger scales, use a Dean-Stark trap (with benzene/toluene co-solvent) to physically remove water and drive the equilibrium.
-
Catalyst Removal (Method B): Residual Palladium can contaminate downstream pharmaceutical steps. Use a metal scavenger (e.g., SiliaMetS®) or wash with aqueous N-acetylcysteine if simple filtration is insufficient.
References
-
Royal Society of Chemistry. (2010). Crystal structure and hydrogen bonding of 3-acetylbenzoic acid. Acta Crystallographica Section E. Retrieved from [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Trialkyloxonium Salts. Org. Synth. 1973, 53, 13. Retrieved from [Link]
- Google Patents. (2019). Method for synthesizing methyl/ethyl acetyl benzoates. Patent CN109553528A.
Sources
A Comparative Guide to Pyrazole Synthesis: Benchmarking Ethyl 3-acetylbenzoate Against Classical Precursors
For the modern researcher, scientist, and drug development professional, the pyrazole nucleus stands as a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthetic route to this privileged scaffold is therefore of critical importance. This guide provides an in-depth technical comparison of ethyl 3-acetylbenzoate as a pyrazole precursor against other common alternatives, with a focus on experimental data, reaction mechanisms, and practical considerations for laboratory application.
The Knorr pyrazole synthesis, a venerable and reliable method, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The choice of the dicarbonyl precursor significantly influences the substitution pattern of the resulting pyrazole, as well as the reaction's efficiency and regioselectivity. Here, we will dissect the performance of this compound, an unsymmetrical β-ketoester, and benchmark it against the archetypal precursors: acetylacetone and ethyl acetoacetate.
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The reaction proceeds via a well-established pathway. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation, involving the second nitrogen atom and the remaining carbonyl group, leads to a dihydropyrazole intermediate, which then dehydrates to yield the aromatic pyrazole ring.[3][4] The regiochemical outcome when using an unsymmetrical dicarbonyl, such as this compound, is a critical consideration, as two isomeric pyrazole products are possible.
This compound as a Pyrazole Precursor
This compound offers the potential to synthesize pyrazoles bearing a carboxyethylphenyl substituent, a valuable handle for further functionalization in medicinal chemistry. The reaction with hydrazine hydrate typically proceeds under acidic or neutral conditions, with heating.
Experimental Protocol: Synthesis of 3-(3-carboxyphenyl)-5-methyl-1H-pyrazole from this compound
This protocol is a representative procedure for the synthesis of a pyrazole from an unsymmetrical β-ketoester.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Hydrochloric acid (for acidification)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and acidify with hydrochloric acid to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Alternative Pyrazole Precursors: A Comparative Analysis
The choice of a pyrazole precursor is often dictated by the desired substitution pattern, cost, and availability. Acetylacetone and ethyl acetoacetate are two of the most common and well-studied alternatives to this compound.
Acetylacetone
As a symmetrical 1,3-diketone, acetylacetone provides a straightforward route to 3,5-dimethylpyrazoles. The reaction with hydrazine is typically high-yielding and avoids the issue of regioselectivity.
Ethyl Acetoacetate
This unsymmetrical β-ketoester is widely used for the synthesis of 3-methyl-5-pyrazolone derivatives.[2][5] The reaction with hydrazine derivatives generally proceeds with good yields.[5]
Performance Benchmark: this compound vs. Alternatives
| Precursor | Typical Product | Regioselectivity | Yield Range | Key Advantages | Key Disadvantages |
| This compound | 3-(3-carboxyphenyl)-5-methyl-1H-pyrazole | Issue to consider | Moderate to High | Introduces a functionalizable aryl group. | Potential for isomeric mixtures, requiring careful optimization. |
| Acetylacetone | 3,5-dimethyl-1H-pyrazole | Not an issue (symmetrical) | High (often >90%) | Readily available, high yielding, simple product isolation. | Limited to dimethyl substitution pattern. |
| Ethyl Acetoacetate | 3-methyl-5-pyrazolone | Generally good | High (66-100%)[5] | Inexpensive, versatile for pyrazolone synthesis. | Primarily leads to pyrazolone tautomers. |
Mechanistic Insights and Regioselectivity
The regiochemical outcome of the reaction between an unsymmetrical β-dicarbonyl and a substituted hydrazine is influenced by several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. In this compound, the ketone carbonyl is generally more reactive towards nucleophilic attack than the ester carbonyl.
-
Steric Effects: Steric hindrance around the carbonyl groups can direct the incoming nucleophile.
-
Reaction Conditions: pH and solvent can play a crucial role in determining which regioisomer is favored. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.
// Nodes EAB [label="this compound\n(Unsymmetrical β-Ketoester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Attack_Ketone [label="Attack at\nKetone Carbonyl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Attack_Ester [label="Attack at\nEster Carbonyl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_A [label="Hydrazone Intermediate A", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_B [label="Hydrazone Intermediate B", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization_A [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization_B [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Isomer_1 [label="Regioisomer 1", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomer_2 [label="Regioisomer 2", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EAB -> Attack_Ketone; EAB -> Attack_Ester; Hydrazine -> Attack_Ketone; Hydrazine -> Attack_Ester; Attack_Ketone -> Intermediate_A; Attack_Ester -> Intermediate_B; Intermediate_A -> Cyclization_A; Intermediate_B -> Cyclization_B; Cyclization_A -> Dehydration; Cyclization_B -> Dehydration; Dehydration -> Isomer_1; Dehydration -> Isomer_2; } caption: "Regioselectivity in pyrazole synthesis."
Conclusion and Recommendations
This compound serves as a valuable precursor for the synthesis of pyrazoles functionalized with a carboxyphenyl moiety, offering a strategic advantage for further molecular elaboration in drug discovery and materials science. While it introduces the complexity of regioselectivity, careful control of reaction conditions can favor the formation of the desired isomer.
For syntheses where a simple 3,5-dimethylpyrazole is required, acetylacetone remains the precursor of choice due to its symmetry and high yields. Ethyl acetoacetate is a cost-effective and efficient route to 3-methyl-5-pyrazolones.
Ultimately, the selection of the optimal pyrazole precursor is a balance between the desired final substitution pattern, the tolerance for potential isomeric mixtures, and the overall synthetic strategy. This guide provides the foundational data and mechanistic understanding to empower researchers to make informed decisions in their pursuit of novel pyrazole-containing molecules.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles. Longman.
-
Eldine, S. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-5. [Link]
-
Su, C., Chen, Z., & Xu, Y. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 27(19), 6543. [Link]
- Zia-ur-Rehman, M., Ali, S., & Siddiqui, H. L. (2006). Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis, 289-290.
- Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
-
Rostami, A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Slideshare. (2022, November 28). Knorr Pyrazole Synthesis (M. Pharm). [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Ethyl 3-acetylbenzoate
Executive Summary & Immediate Directives
Ethyl 3-acetylbenzoate (CAS: 37847-24-8) is an organic ester used primarily as a chemical intermediate.[1][2] Proper disposal is dictated by its classification as a combustible liquid and an irritant .[2]
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[2]
-
Strict Prohibition: NEVER dispose of this compound down the drain. Its low water solubility and potential aquatic toxicity violate Clean Water Act mandates.[2]
-
Immediate Hazard: Combustible.[2][3][4][5][6][7] Incompatible with strong oxidizing agents and strong bases (risk of hydrolysis and exothermic reaction).[2][5][6]
Chemical Profile & Hazard Identification
Effective disposal requires understanding the chemical's behavior under stress.[2] As an ester, this compound is susceptible to hydrolysis, meaning it can break down into acid and alcohol components if exposed to moisture or extreme pH, potentially altering the waste profile.[2]
Physicochemical Properties Table
| Property | Data | Operational Implication |
| CAS Number | 37847-24-8 | Unique identifier for waste manifests.[2] |
| Physical State | Liquid (at room temp) | Requires leak-proof secondary containment.[2] |
| Flash Point | > 90°C (Estimated)* | Classifies as Combustible (Class IIIB).[2] |
| Boiling Point | > 200°C | Low volatility, but vapors can accumulate.[2] |
| Water Solubility | Insoluble | Do not flush. Will phase-separate in traps.[2] |
| Reactivity | Hydrolyzes in strong base | Segregate from caustic waste streams.[2] |
*Note: While specific flash points vary by purity, structurally similar esters (e.g., Ethyl benzoate) exhibit flash points ~88-100°C. Treat as combustible for safety margins.
Waste Segregation Logic (The "Why" and "How")
A common laboratory error is mixing esters with aqueous basic waste (e.g., Sodium Hydroxide).[2]
-
The Mechanism: Esters undergo saponification in the presence of strong bases.[2] This reaction is exothermic (releases heat).[2]
-
The Risk: If this compound is added to a waste drum containing basic solution, the temperature inside the drum can rise uncontrollably, pressurizing the container.
Decision Matrix: Waste Stream Selection
The following logic flow ensures you select the correct waste stream to prevent cross-contamination and chemical incompatibility.
Figure 1: Logic flow for determining the correct waste stream, emphasizing the prevention of incompatible mixtures.
Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: Use High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid low-grade plastics that may swell upon long-term contact with organic esters.[2]
-
Closure: Ensure a vapor-tight seal. Screw caps with Teflon (PTFE) liners are preferred to prevent gasket degradation.[2]
Step 2: Accumulation & Labeling
Regulatory compliance (RCRA) requires specific labeling at the "Point of Generation."[2]
-
Label Tag: Attach a hazardous waste tag immediately upon the first drop of waste.[2]
-
Constituents: Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas alone.
-
Hazard Checkboxes: Mark "Irritant" and "Combustible/Flammable."[2]
Step 3: Storage Prior to Pickup
-
Store in a Satellite Accumulation Area (SAA) .[2]
-
Keep the container inside a secondary containment tray (polypropylene) to capture potential leaks.[2]
-
Segregation: Store away from oxidizers (nitric acid, perchlorates) and strong bases.[2]
Step 4: Final Disposal
Transfer the container to your facility's Environmental Health & Safety (EHS) team.[2] The ultimate destruction method is fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]
Spill Management & Emergency Response
In the event of a spill, speed and containment are critical to prevent the ester from spreading to floor drains.[2]
Spill Response Workflow
Figure 2: Sequential workflow for managing minor laboratory spills of this compound.
Cleanup Protocol:
-
Ventilate: Open fume hoods or windows.[2] Although the vapor pressure is low, the odor can be persistent.[2]
-
Absorb: Use an inert absorbent like vermiculite, sand, or a commercial "organic spill kit."[2] Do not use paper towels for large spills, as they increase the surface area for evaporation and flammability.[2]
-
Decontaminate: Scrub the surface with a detergent solution.[2] Esters are oily; water alone will not clean the surface effectively.[2]
Regulatory Framework (USA Context)
Understanding the regulations ensures your lab remains compliant with federal law.[2]
-
RCRA (Resource Conservation and Recovery Act): Under 40 CFR, this chemical is classified as a hazardous waste.[2] It must be tracked from "cradle to grave."[2]
-
EPA Waste Code: While not explicitly P-listed or U-listed, it is typically regulated under D001 (Ignitable) if the flash point is considered, or simply as non-listed hazardous organic waste requiring thermal destruction.[2]
-
Empty Containers: A container is considered "RCRA Empty" only if:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11298463, this compound.[2] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[2] Retrieved from [Link][2]
Sources
- 1. This compound | C11H12O3 | CID 11298463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
